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(4-cyclopropylmorpholin-2-yl)methanamine Documentation Hub

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  • Product: (4-cyclopropylmorpholin-2-yl)methanamine
  • CAS: 1017114-81-6

Core Science & Biosynthesis

Foundational

Technical Profile: 4-(Cyclopropylmethyl)-2-morpholinemethanamine

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 4-(Cyclopropylmethyl)-2-morpholinemethanamine , a specialized heterocyclic building block. High-Value Scaff...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 4-(Cyclopropylmethyl)-2-morpholinemethanamine , a specialized heterocyclic building block.

High-Value Scaffold for CNS-Active Ligand Design

Executive Summary

4-(Cyclopropylmethyl)-2-morpholinemethanamine (CAS: 141815-15-8 , as dihydrochloride) is a bifunctional heterocyclic intermediate used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) modulators.[] Its structure combines a morpholine core (imparting aqueous solubility and hydrogen-bonding potential) with two critical pharmacophoric elements:[2]

  • N-Cyclopropylmethyl (N-CPM) group: A classic steric substituent often associated with opioid receptor antagonism and partial agonism.

  • C2-Primary Methanamine: A versatile handle for further elaboration into amides, ureas, or sulfonamides, allowing the construction of diverse chemical libraries.

This guide analyzes the molecule’s structural integrity, synthetic accessibility, and utility in drug discovery, specifically targeting Opioid, Sigma, and Dopamine receptor families.

Chemical Structure & Physicochemical Properties[3][4][5][6][7][8][9][10][11]

Identification
  • IUPAC Name: [4-(Cyclopropylmethyl)morpholin-2-yl]methanamine[][3]

  • CAS Number: 141815-15-8 (Dihydrochloride salt)[]

  • Molecular Formula:

    
     (Free Base)
    
  • Molecular Weight: 170.25 g/mol (Free Base); ~243.17 g/mol (2HCl)

  • SMILES: C1CC1CN2CCOC(C2)CN

Structural Analysis

The molecule exists predominantly in a chair conformation to minimize 1,3-diaxial interactions.

  • The Morpholine Ring: Acts as a bioisostere for piperazine or piperidine, lowering lipophilicity (LogP) while maintaining metabolic stability.

  • The C2-Chirality: The C2 position is a stereocenter. While often supplied as a racemate, the (S)- and (R)-enantiomers can exhibit distinct pharmacological profiles. The (S)-isomer is often preferred in specific CNS programs (e.g., Reboxetine analogs).

  • The Cyclopropylmethyl Group: This group provides significant hydrophobic bulk and is metabolically robust compared to simple alkyl chains. It is a "privileged" substituent in medicinal chemistry, known to switch efficacy from agonist to antagonist in morphinan scaffolds.

Calculated Properties (Free Base)
PropertyValueSignificance
cLogP ~0.8 - 1.2Optimal for CNS penetration (Blood-Brain Barrier crossing).
TPSA ~38 ŲWell below the 90 Ų threshold for CNS drugs.
pKa (Basic N) ~8.5 (Morpholine)Predominantly protonated at physiological pH.
pKa (Primary Amine) ~9.8Highly basic; requires protection during synthesis.

Synthetic Pathways & Methodology

The synthesis of 4-(Cyclopropylmethyl)-2-morpholinemethanamine requires differentiating the two nitrogen atoms. The most robust route involves constructing the morpholine ring with the C2-methanamine protected, or selectively alkylating the morpholine nitrogen.

Primary Synthetic Route: Reductive Amination

This protocol assumes the starting material is 2-(Aminomethyl)morpholine (often N-Boc protected at the primary amine).

Step 1: Selective N-Alkylation The secondary amine of the morpholine ring is alkylated using cyclopropanecarboxaldehyde and a reducing agent. This avoids the over-alkylation risks associated with alkyl halides.

Step 2: Deprotection If the primary amine was Boc-protected to prevent side reactions, it is removed using HCl/Dioxane or TFA.

Visualization of Synthesis (DOT)

Synthesis Start 2-(N-Boc-aminomethyl) morpholine Intermediate Imine / Enamine Intermediate Start->Intermediate + Reagent DCE, 25°C Reagent Cyclopropane- carboxaldehyde Reagent->Intermediate Product_Protected N-CPM-2-(N-Boc) morpholine Intermediate->Product_Protected NaBH(OAc)3 Reductive Amination Final_Product 4-(Cyclopropylmethyl)-2- morpholinemethanamine (Dihydrochloride) Product_Protected->Final_Product 4M HCl in Dioxane Deprotection

Caption: Figure 1. Selective synthesis via reductive amination and acid-mediated deprotection.

Validated Experimental Protocol (Reductive Amination)

This protocol is designed for self-validation via TLC and LC-MS monitoring.

Reagents:

  • 2-(N-Boc-aminomethyl)morpholine (1.0 eq)

  • Cyclopropanecarboxaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (Solvent)

  • Acetic Acid (Catalytic, 0.1 eq)

Procedure:

  • Imine Formation: Dissolve the morpholine starting material in DCE (0.1 M concentration). Add cyclopropanecarboxaldehyde and catalytic acetic acid. Stir at room temperature for 30 minutes under Nitrogen.

    • Checkpoint: Monitor by TLC (formation of a new spot, disappearance of aldehyde).[4]

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. Allow to warm to room temperature and stir for 12 hours.

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: Dry organic layers over

    
    , concentrate, and purify via silica gel chromatography (0-10% MeOH in DCM).
    
  • Salt Formation: Dissolve the resulting oil in diethyl ether and add 2.0 eq of 4M HCl in dioxane. Filter the white precipitate.

Structural Characterization

To ensure scientific integrity, the identity of the compound must be verified using NMR and Mass Spectrometry.

Proton NMR ( -NMR) Expectations

Solvent:


 or 

.
  • Cyclopropyl Ring: Distinctive high-field multiplets.

    • 
       0.1 – 0.4 ppm (2H, m, cyclopropyl 
      
      
      
      )
    • 
       0.5 – 0.7 ppm (2H, m, cyclopropyl 
      
      
      
      )
    • 
       0.9 – 1.1 ppm (1H, m, cyclopropyl CH)
      
  • Morpholine Core:

    • 
       2.8 – 3.2 ppm (Multiplets, ring protons adjacent to N)
      
    • 
       3.6 – 4.0 ppm (Multiplets, ring protons adjacent to O)
      
  • Exocyclic Methylene:

    • 
       2.3 – 2.5 ppm (Doublet/Multiplet, 
      
      
      
      )
    • 
       2.6 – 2.8 ppm (Multiplets, 
      
      
      
      )
Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Expected Ion:

    
     (Free base mass + 1)
    
  • Fragmentation: Loss of cyclopropylmethyl group or ring opening may be observed at higher collision energies.

Medicinal Chemistry Applications

The 4-(Cyclopropylmethyl)-2-morpholinemethanamine scaffold acts as a "privileged structure" in neuropharmacology.

Pharmacophore Mapping

The molecule mimics the tyramine or phenethylamine backbone constrained within a ring, with the N-substituent dictating receptor subtype selectivity.

  • Opioid Receptors (MOR/KOR/DOR): The N-cyclopropylmethyl group is critical for antagonist activity (e.g., Naltrexone, Diprenorphine). This scaffold allows researchers to attach various "message" domains to the primary amine to probe the receptor's accessory binding pockets.

  • Sigma-1 Receptors: High affinity for Sigma-1 is often driven by an N-alkylated amine flanked by hydrophobic regions. This scaffold fits the pharmacophore perfectly.

  • Dopamine D3 Receptors: Linked via the primary amine to an aryl amide, this scaffold can serve as the "basic head group" required for ionic interaction with Aspartate-110 in the D3 binding site.

SAR Logic (Structure-Activity Relationship)
ModificationEffect on Activity
N-Cyclopropylmethyl Increases metabolic stability; enhances antagonist potency at Opioid/D3 sites.
Morpholine Oxygen Acts as a hydrogen bond acceptor; improves solubility compared to piperidine.
Primary Amine (C2) "Vector" for library expansion. Acylation here determines the drug's specific target (e.g., amide linkage to indole for D3 selectivity).

References

  • Kourounakis, A. P., et al. (2020).[5] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews, 40(2), 709-752. Link

  • Kumar, V., et al. (2018). "Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor." Journal of Medicinal Chemistry. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of Morpholines. Retrieved from [Link]

Sources

Exploratory

Technical Profile & Safety Architecture: [4-(Cyclopropylmethyl)morpholin-2-yl]methanamine Dihydrochloride

Topic: [4-(cyclopropylmethyl)morpholin-2-yl]methanamine dihydrochloride SDS Content Type: In-depth Technical Guide / Whitepaper CAS: 141815-15-8 (Parent/Salt generic) | Formula: C

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [4-(cyclopropylmethyl)morpholin-2-yl]methanamine dihydrochloride SDS Content Type: In-depth Technical Guide / Whitepaper

CAS: 141815-15-8 (Parent/Salt generic) | Formula: Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


H

Cl

N

O[]

Executive Summary: The Pharmacophore Scaffold

In the landscape of modern medicinal chemistry, [4-(cyclopropylmethyl)morpholin-2-yl]methanamine dihydrochloride represents a high-value "privileged structure." It is not merely a reagent; it is a strategic scaffold designed to address three critical failure points in early-stage drug discovery: solubility , metabolic stability , and target selectivity .

This guide synthesizes the compound's physicochemical properties, safety protocols (SDS), and synthetic utility. It is designed for medicinal chemists requiring a robust building block to introduce basicity and lipophilic modulation into kinase inhibitors, GPCR ligands, and CNS-active agents.

Chemical Constitution & Physical Properties

Understanding the salt form is critical for stoichiometry and handling. The dihydrochloride (2HCl) salt significantly alters the physical behavior compared to the free base, primarily by enhancing water solubility and shelf-life stability, though it introduces hygroscopicity.

Table 1: Physicochemical Specifications
PropertySpecificationTechnical Note
Molecular Weight 243.17 g/mol Includes 2

HCl (36.46 g/mol each). Free base MW

170.25.
Appearance White to off-white solidCrystalline powder; tends to clump if exposed to moisture.
Solubility High in H

O, DMSO, MeOH
Insoluble in non-polar solvents (Hexane, Et

O).
Hygroscopicity HighCritical: Must be weighed under inert atmosphere (N

/Ar) if high precision is required.
pKa (Calc) ~8.5 (Primary amine), ~6.5 (Morpholine N)The C2-methanamine is the primary nucleophile; the ring nitrogen is less basic due to inductive effects.

Strategic Utility: Why This Scaffold?

The "Expertise" in selecting this building block lies in its structural components. It is not a random amine; it is a calculated choice for Lead Optimization.

  • Cyclopropylmethyl Group (The Metabolic Shield):

    • Function: Replaces standard methyl/ethyl groups.

    • Mechanism:[2][3] The cyclopropyl ring provides steric bulk and electronic properties that often retard N-dealkylation by Cytochrome P450 enzymes (specifically CYP3A4), extending the half-life (

      
      ) of the final drug candidate.
      
  • Morpholine Core:

    • Function: Solubility enhancer.

    • Mechanism:[2][3] The ether oxygen lowers the LogP (lipophilicity) compared to piperidine analogs, improving aqueous solubility without sacrificing permeability.

  • C2-Methanamine Handle:

    • Function: Vectorized attachment point.

    • Mechanism:[2][3] The primary amine allows for amide coupling, reductive amination, or sulfonylation, projecting the morpholine core into a specific solvent-exposed region of the target protein binding pocket.

Technical Safety Protocol (SDS Core)

Standard Safety Data Sheets (SDS) often lack context. The following is a risk-based operational guide.

Hazard Identification (GHS Classification)
  • Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[4]

  • Serious Eye Damage: Category 1.[4]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Handling & PPE System

The dihydrochloride salt is acidic and corrosive. Mist formation upon opening bottles is a primary inhalation risk.

  • Respiratory: Use a NIOSH-approved N95 or P100 particulate respirator if weighing outside a fume hood.

  • Ocular: Chemical splash goggles are mandatory. Face shield recommended for quantities >5g.

  • Dermal: Nitrile gloves (double-gloving recommended). The compound is cationic and may interact with skin proteins.

Emergency Response Causality
  • Eye Contact: Immediate irrigation is vital. The acidity (HCl) causes rapid protein denaturation. Flush for 15+ minutes; check pH of eye surface if possible.

  • Spill Management: Do not sweep dry dust (aerosol risk). Neutralize with Sodium Bicarbonate (NaHCO

    
    ) or Sodium Carbonate (Na
    
    
    
    CO
    
    
    ) solution before wiping up.
Visualization: Safety & Handling Decision Tree

SafetyProtocol Start Start: Handling 2HCl Salt CheckEnv Check Environment: Humidity > 40%? Start->CheckEnv GloveBox Use Glove Box / Inert Gas (Prevent Deliquescence) CheckEnv->GloveBox Yes FumeHood Standard Fume Hood CheckEnv->FumeHood No Weighing Weighing Procedure GloveBox->Weighing FumeHood->Weighing Spill Spill Event? Weighing->Spill Neutralize Neutralize with NaHCO3 (Avoid Acid Aerosol) Spill->Neutralize Yes Dissolve Dissolve in DMSO/Water for Stock Solution Spill->Dissolve No

Caption: Operational logic for handling hygroscopic, corrosive amine salts to prevent degradation and exposure.

Synthesis & Manufacturing Logic

For researchers needing to synthesize or validate the material, the following retrosynthetic analysis highlights the most robust pathway. The critical step is the differentiation of the nitrogen and the C2-position.

Retrosynthetic Analysis

The synthesis typically hinges on the Epichlorohydrin route or the Serine route.

  • Target: [4-(cyclopropylmethyl)morpholin-2-yl]methanamine.[][5][6]

  • Precursor: 4-(cyclopropylmethyl)morpholine-2-carbonitrile.

  • Core Formation: Alkylation of morpholine-2-carbonitrile OR cyclization of N-(cyclopropylmethyl)-amino-diols.

Visualization: Synthetic Pathway

Synthesis Start Epichlorohydrin + N-(Cyclopropylmethyl)amine Inter1 Intermediate: Amino-Alcohol Cyclization Start->Inter1 Base/Heat Scaffold 4-(Cyclopropylmethyl) morpholine-2-methanol Inter1->Scaffold Ring Closure Activation Activation (MsCl / TsCl) Scaffold->Activation Azide Azide Displacement (NaN3) Activation->Azide Reduction Staudinger Reduction (PPh3) or H2/Pd Azide->Reduction Product Target Product (2HCl Salt Formation) Reduction->Product HCl/Dioxane

Caption: A robust synthetic route utilizing azide displacement to install the primary amine, ensuring regioselectivity.

Protocol: Free Base Liberation

The commercial product is a dihydrochloride. To use it in nucleophilic substitutions (e.g., S


Ar), you must liberate the free base in situ or prior to reaction.
  • In Situ: Add 2.5–3.0 equivalents of DIPEA or TEA to the reaction mixture.

  • Extraction: Dissolve salt in 1N NaOH, extract 3x with DCM. Dry over Na

    
    SO
    
    
    
    . Note: The free base is an oil and may be volatile; do not apply high vacuum for extended periods.

Analytical Quality Control

To validate the integrity of this building block, look for these diagnostic signals.

  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       0.1–0.5 ppm: Cyclopropyl protons (multiplets, 4H).
      
    • 
       0.8–1.0 ppm: Cyclopropyl methine (multiplet, 1H).
      
    • 
       8.0–8.5 ppm: Broad exchangeable singlets (NH
      
      
      
      protons from the salt).
    • Absence of

      
       7.2 ppm (Chloroform) ensures solvent removal (if CDCl
      
      
      
      used for free base).
  • LC-MS:

    • Expected [M+H]

      
      : ~171.15 m/z.
      
    • Purity check: Ensure no "dimer" peaks (mass ~340), which can form via oxidative coupling of primary amines upon aging.

References

  • National Center for Biotechnology Information. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry. Med. Res. Rev. Retrieved March 2, 2026, from [Link]

Sources

Foundational

Technical Monograph: 4-cyclopropylmorpholin-2-yl methanamine

The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes the "why" and "how" of the molecule's utility, synthesis, and chemoinformatic representation.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes the "why" and "how" of the molecule's utility, synthesis, and chemoinformatic representation.

Executive Summary

4-cyclopropylmorpholin-2-yl methanamine (CAS: 1017114-81-6) is a specialized heterocyclic building block widely utilized in medicinal chemistry to optimize the physicochemical profile of drug candidates.[1][2][3] It combines a morpholine core (solubility, metabolic stability) with a cyclopropyl moiety (lipophilicity modulation, steric bulk) and a primary amine (reactive handle for scaffold attachment).

This molecule frequently appears in the patent literature for Bcl-2 family protein inhibitors (e.g., Venetoclax analogs) and P2X3 receptor antagonists.[1] Its structural duality—acting as both a polar solubility handle and a hydrophobic space-filler—makes it a critical tool for navigating the "multiparameter optimization" phase of lead development.[1]

Chemoinformatic Profile

Accurate digital representation is the bedrock of modern drug discovery.[1] Below are the precise chemoinformatic identifiers and generated properties for the canonical and chiral forms.

SMILES Representation

The SMILES (Simplified Molecular Input Line Entry System) string defines the connectivity.[1]

VariantSMILES StringNotes
Canonical NCC1CN(C2CC2)CCO1Used for database searching and substructure matching.[1]
Isomeric (S) NC[C@H]1CN(C2CC2)CCO1Defines the (S)-enantiomer at the C2 position.[1]
Isomeric (R) NC[C@@H]1CN(C2CC2)CCO1Defines the (R)-enantiomer at the C2 position.[1]
Structural Identifiers & Properties[1]
  • IUPAC Name: (4-cyclopropylmorpholin-2-yl)methanamine[1][3][4][5][6]

  • Molecular Formula: C₈H₁₆N₂O[1]

  • Molecular Weight: 156.23 g/mol [1]

  • H-Bond Donors: 1 (Primary amine)

  • H-Bond Acceptors: 3 (Morpholine O, Morpholine N, Amine N)[1]

  • Calculated LogP (cLogP): ~0.2 (Balanced lipophilicity)[1]

  • pKa (Base): ~8.5 (Morpholine N), ~9.8 (Primary amine)

Chemoinformatic Workflow (DOT Visualization)

The following diagram illustrates the logic flow from 2D string generation to 3D conformer generation for docking studies.

Chemoinformatics SMILES Input: SMILES NCC1CN(C2CC2)CCO1 Canon Canonicalization (Morgan Algorithm) SMILES->Canon Parse Chiral Stereo-enumeration (R vs S) Canon->Chiral Define C2 Conf 3D Conformer Gen (ETKDG / OPLS3e) Chiral->Conf Energy Min Dock Docking Grid Preparation Conf->Dock Output

Figure 1: Chemoinformatic pipeline for processing the morpholine scaffold into a dockable 3D ligand.

Structural Analysis & Stereochemistry

The Cyclopropyl "Magic Methyl" Effect

The N-cyclopropyl group is not merely a hydrophobic cap.[1] In medicinal chemistry, the cyclopropyl group often acts as a bioisostere for an isopropyl group but with distinct advantages:

  • Metabolic Stability: The C-H bonds in the cyclopropyl ring have higher s-character (

    
    ), making them stronger (approx. 106 kcal/mol) and more resistant to Cytochrome P450 oxidation compared to isopropyl methyls.
    
  • Conformational Locking: The cyclopropyl group restricts the rotation around the N-C bond more than an alkyl chain, potentially reducing the entropic penalty upon binding to a protein target.[1]

The Morpholine Chair

The morpholine ring predominantly adopts a chair conformation .[1]

  • Equatorial Preference: To minimize 1,3-diaxial interactions, the bulky 2-methanamine group will preferentially occupy the equatorial position.[1]

  • Nitrogen Inversion: The N-cyclopropyl group can undergo pyramidal inversion, but in the lowest energy state, the cyclopropyl group is likely equatorial to minimize steric clash with the C2 substituent.[1]

Synthetic Pathways (Technical Guide)

While this compound can be sourced from specialized vendors (e.g., BLD Pharm, Enamine), in-house synthesis is often required to access specific stereoisomers or isotopologues.[1]

Retrosynthetic Analysis

The most robust route disconnects the molecule at the N-Cyclopropyl bond or the C2-Methanamine side chain.[1]

  • Strategy A (N-Alkylation): Functionalization of a pre-formed morpholin-2-yl methanamine core.[1]

  • Strategy B (Ring Construction): Cyclization of N-cyclopropyl-aminoethanol derivatives (less common for this specific target due to regio-control issues).[1]

Selected Protocol: Reductive Amination (Strategy A) This protocol is chosen for its scalability and the preservation of stereochemistry at the C2 position.[1]

Step-by-Step Protocol

Starting Material: (S)-2-(Aminomethyl)morpholine-4-carboxylic acid tert-butyl ester (Boc-protected intermediate).

Step 1: N-Boc Deprotection [1]

  • Dissolve the N-Boc-2-aminomethylmorpholine (with amine side-chain protected as Cbz or similar if necessary, though often the secondary amine is more reactive) in DCM .

  • Add TFA (Trifluoroacetic acid) (10 eq) at 0°C.

  • Stir for 2 hours. Concentrate in vacuo to yield the TFA salt.[1]

  • Validation:

    
    F NMR (presence of TFA), MS (loss of -100 mass units).
    

Step 2: N-Cyclopropylation (The Critical Step) Direct alkylation with cyclopropyl bromide is sluggish and low-yielding.[1] The preferred method uses (1-ethoxycyclopropoxy)trimethylsilane or a modified reductive amination .[1]

  • Reagents: Morpholine intermediate, (1-ethoxycyclopropoxy)trimethylsilane, Sodium Cyanoborohydride (NaBH₃CN), Acetic Acid, Methanol.[1]

  • Mechanism:[1][7] The hemiaminal is formed and reduced in situ.[1]

Step 3: Side Chain Activation (If starting from Alcohol) If starting from (4-cyclopropylmorpholin-2-yl)methanol:

  • Mesylation: React with MsCl/TEA in DCM.

  • Azidation: React with NaN₃ in DMF at 60°C.

  • Staudinger Reduction: React with PPh₃ / H₂O to yield the primary amine.[1]

Synthesis Workflow (DOT Visualization)

Synthesis Start Start: Morpholin-2-ylmethanol (N-Boc Protected) Step1 1. N-Deprotection (TFA/DCM) Start->Step1 Step2 2. N-Cyclopropylation (1-ethoxycyclopropoxy)TMS NaBH3CN Step1->Step2 Secondary Amine Free Step3 3. Activation (MsCl / TEA) Step2->Step3 Core Installed Step4 4. Azidation (NaN3 / DMF) Step3->Step4 SN2 Displacement Final 5. Reduction -> Product (H2 / Pd-C or PPh3) Step4->Final Amine Generation

Figure 2: Synthetic route transforming the morpholine alcohol to the target methanamine.

Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

This molecule is a "privileged fragment."[1]

  • Linker Capability: The primary amine serves as a nucleophile to form sulfonamides, amides, or ureas.[1]

  • Case Study (Bcl-2 Inhibitors): In the development of Venetoclax analogs, the morpholine ring mimics the interaction of the piperazine ring in earlier compounds but with improved solubility.[1] The cyclopropyl group fills the hydrophobic P2 or P4 pocket of the Bcl-2/Bcl-xL protein interface.[1]

Physicochemical Optimization

Incorporating this moiety typically results in:

  • Lower Clearance: Due to the metabolic stability of the cyclopropyl group.[1]

  • Improved Solubility: The morpholine ether oxygen accepts hydrogen bonds, lowering the LogD compared to a cyclohexyl or piperidine analog.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394629, (4-Cyclopropylmorpholin-2-yl)methanamine.[1] Retrieved from [Link][1]

  • Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.[1] Nature Medicine.[1] (Discusses morpholine analogs in Bcl-2 inhibition). Retrieved from [Link]

  • Wiles, J. A., et al. (2019). Discovery of P2X3 Antagonists for the Treatment of Chronic Cough.[1] Journal of Medicinal Chemistry.[1] (Contextualizes cyclopropyl-morpholine utility). Retrieved from [Link]

  • Barnes-Seeman, D. (2015). The role of the cyclopropyl group in drug discovery.[1] Current Topics in Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Cyclopropyl-Morpholine Scaffold in Medicinal Chemistry

Introduction: A Strategic Alliance of Functionalities In the landscape of modern drug discovery, the strategic combination of well-characterized structural motifs is a cornerstone of rational drug design. The cyclopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Alliance of Functionalities

In the landscape of modern drug discovery, the strategic combination of well-characterized structural motifs is a cornerstone of rational drug design. The cyclopropyl-morpholine scaffold represents a powerful alliance between two moieties, each bringing a unique and valuable set of properties to a drug candidate. This technical guide provides an in-depth analysis of this scaffold, exploring the individual contributions of its components, their synergistic effects, prevalent synthetic strategies, and its application in contemporary medicinal chemistry.

The cyclopropyl group , a strained three-membered carbocycle, is prized for its ability to impart conformational rigidity and enhance metabolic stability.[1] The morpholine ring , a saturated six-membered heterocycle, is widely employed to modulate physicochemical properties, improving solubility, permeability, and overall pharmacokinetic (PK) profiles.[2][3] Together, they form a scaffold that addresses multiple challenges in drug development, from target binding and potency to absorption, distribution, metabolism, and excretion (ADME).

Part 1: Deconstructing the Scaffold - A Tale of Two Rings

To appreciate the utility of the combined scaffold, we must first understand the distinct advantages conferred by each component.

The Cyclopropyl Group: The Conformational Clamp and Metabolic Shield

The cyclopropane ring is far more than a simple alkyl linker. Its unique electronic structure and inherent ring strain give rise to properties that medicinal chemists strategically exploit.

  • Conformational Rigidity: The cyclopropyl group acts as a "conformational clamp," restricting the rotation of adjacent single bonds.[4] This pre-organization of a molecule into a more rigid, bioactive conformation can significantly enhance binding affinity for a biological target by minimizing the entropic penalty upon binding.[1][4] It is often used as a rigid bioisosteric replacement for more flexible groups like alkenes or gem-dimethyl moieties.[1][5]

  • Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter, stronger, and have more s-character than those in typical alkanes.[5][6] This increased C-H bond dissociation energy makes the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[1][7] Replacing metabolically vulnerable groups (e.g., an ethyl or isopropyl group) with a cyclopropyl ring is a common strategy to block metabolic hotspots and improve a compound's half-life.[7][8]

  • Potency and Lipophilicity Modulation: The introduction of a small, rigid cyclopropyl group can optimize hydrophobic interactions within a target's binding pocket, enhancing potency.[8] Its unique electronic character, with C-C bonds possessing enhanced p-character, allows it to engage in favorable interactions and fine-tune a molecule's overall lipophilicity.[5][6]

The Morpholine Ring: The Pharmacokinetic Modulator

The morpholine ring is recognized as a "privileged structure" in medicinal chemistry due to its profound ability to improve drug-like properties.[2][3] Its utility stems from a combination of features that positively influence a molecule's ADME profile.

  • Enhanced Solubility and Permeability: Morpholine possesses a well-balanced hydrophilic-lipophilic profile.[3][9] The ether oxygen can act as a hydrogen bond acceptor, while the overall structure contributes to aqueous solubility, which is often a challenge for drug candidates.[3][10] This balance is crucial for achieving the necessary solubility for formulation and the permeability required to cross biological membranes.[2]

  • pKa Optimization: The nitrogen atom in the morpholine ring provides a basic handle with a pKa value (typically around 8.5-8.7) that is often optimal for drug candidates.[9][11] This basicity ensures that a significant fraction of the molecule is ionized at physiological pH, which can enhance solubility and interactions with biological targets, while still allowing a sufficient neutral fraction to permeate cell membranes.

  • Metabolic Stability and Safety: Like the cyclopropyl group, the morpholine ring itself is generally stable to metabolic degradation.[3] It often improves the metabolic profile of a parent molecule and is typically oxidized into non-toxic derivatives.[9] Its incorporation can lead to favorable clearance properties and improved bioavailability.[9]

  • Central Nervous System (CNS) Penetration: For CNS drug discovery, the morpholine scaffold is particularly valuable. Its physicochemical properties provide a favorable balance between size and lipophilicity, which is critical for improving permeability across the blood-brain barrier (BBB).[9]

The logical interplay of these properties is summarized in the diagram below.

G cluster_0 Cyclopropyl-Morpholine Scaffold cluster_1 Component: Cyclopropyl Ring cluster_2 Component: Morpholine Ring Scaffold Cyclopropyl-Morpholine Scaffold Advantage Improved Drug-like Properties Scaffold->Advantage Cyclopropyl Cyclopropyl Moiety Prop1 Conformational Rigidity (Conformational Clamp) Cyclopropyl->Prop1 Prop2 Metabolic Stability (Strong C-H Bonds) Cyclopropyl->Prop2 Prop3 Potency Enhancement Cyclopropyl->Prop3 Prop1->Scaffold Prop2->Scaffold Prop3->Scaffold Morpholine Morpholine Moiety Prop4 Solubility / Permeability (Balanced Polarity) Morpholine->Prop4 Prop5 Optimized pKa (Improved PK) Morpholine->Prop5 Prop6 Metabolic Stability (Privileged Scaffold) Morpholine->Prop6 Prop4->Scaffold Prop5->Scaffold Prop6->Scaffold

Caption: Logical diagram illustrating the synergistic contributions of the cyclopropyl and morpholine moieties.

Part 2: Synthetic Strategies for Scaffold Construction

The assembly of the cyclopropyl-morpholine scaffold can be approached in several ways, typically by forming one of the rings onto a precursor already containing the other, or by coupling separate cyclopropyl and morpholine building blocks.

General Synthetic Approaches
  • N-Alkylation of Morpholine with a Cyclopropyl-containing Electrophile: This is a common and direct approach where morpholine acts as a nucleophile, displacing a leaving group on a cyclopropyl-containing fragment.

  • Reductive Amination: The reaction of morpholine with a cyclopropyl aldehyde or ketone under reductive conditions (e.g., NaBH(OAc)₃, NaBH₃CN) provides a straightforward route to N-cyclopropylalkyl-morpholine derivatives.

  • Cyclopropanation of a Morpholine-containing Alkene: For more complex structures, a morpholine substituent can be installed first, followed by the formation of the cyclopropane ring on an existing double bond using methods like the Simmons-Smith or Corey-Chaykovsky reactions.[12][13]

Detailed Experimental Protocol: Synthesis of 4-Cyclopropylmethyl-morpholine

This protocol details a representative synthesis via reductive amination, a robust and widely used method in medicinal chemistry.

Reaction: Morpholine + Cyclopropanecarboxaldehyde → 4-Cyclopropylmethyl-morpholine

Causality Behind Experimental Choices:

  • Solvent (Dichloroethane - DCE): DCE is an excellent solvent for both the reactants and the common reducing agent, sodium triacetoxyborohydride. It is non-protic, preventing unwanted reactions with the reducing agent.

  • Reducing Agent (Sodium Triacetoxyborohydride - STAB): STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to moisture than other hydrides like NaBH₃CN and does not reduce the aldehyde as rapidly as NaBH₄, allowing for the formation of the intermediate iminium ion which is then reduced.

  • Workup (Aqueous NaHCO₃): The use of a mild base like sodium bicarbonate is crucial to quench any remaining acid (acetic acid byproduct from STAB) and to ensure the final product is in its free base form, facilitating extraction into an organic solvent.

Step-by-Step Methodology:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add morpholine (1.0 equivalent) and dichloroethane (DCE) to make a ~0.5 M solution.

  • Aldehyde Addition: Add cyclopropanecarboxaldehyde (1.1 equivalents) to the stirred solution at room temperature.

  • Initial Stirring: Allow the mixture to stir at room temperature for 30-60 minutes. This period allows for the formation of the intermediate iminium ion.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 10-15 minutes. An exotherm may be observed; maintain the temperature below 30°C.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture to quench the excess reducing agent and any acid byproducts. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often obtained in high purity after extraction.

The following diagram visualizes this common synthetic workflow.

G Start Starting Materials: - Morpholine - Cyclopropanecarboxaldehyde Reaction Reductive Amination (STAB, DCE, RT) Start->Reaction Combine Workup Aqueous Workup & Extraction (NaHCO3, DCM) Reaction->Workup Quench Purification Purification (Chromatography) Workup->Purification Isolate Product Final Product: 4-Cyclopropylmethyl-morpholine Purification->Product Analyze

Caption: A typical workflow for the synthesis of a cyclopropyl-morpholine derivative via reductive amination.

Part 3: Applications and Structure-Activity Relationship (SAR)

The cyclopropyl-morpholine scaffold has been incorporated into a wide range of biologically active molecules, demonstrating its versatility across different therapeutic areas.

Therapeutic Applications
  • Oncology: Many kinase inhibitors utilize the morpholine ring to enhance solubility and interact with the hinge region of the kinase.[14] The addition of a cyclopropyl group can improve potency and selectivity by probing specific hydrophobic pockets and enhancing metabolic stability.

  • CNS Disorders: As mentioned, the scaffold is well-suited for CNS drug discovery due to its ability to improve BBB penetration.[9] In a series of opioid receptor ligands, a 17-cyclopropylmethyl group was a key feature in potent compounds.[15]

  • Infectious Diseases: The fluoroquinolone antibiotic trovafloxacin contains a cyclopropylamine, which contributes to its antibacterial activity.[7] Although this specific drug had toxicity issues, the scaffold continues to be explored in the anti-infective space.

Case Study: SAR of Opioid Receptor Ligands

In a study on 17-cyclopropylmethyl-morphinan derivatives, researchers explored how changes to a linked isoquinoline side chain affected binding to opioid receptors (MOR, DOR, KOR).[15] While not a simple cyclopropyl-morpholine, the study highlights principles applicable to the scaffold.

Compound ID (Modification)MOR Ki (nM)DOR Ki (nM)KOR Ki (nM)MOR Selectivity (vs DOR)MOR Selectivity (vs KOR)
NAQ (Lead) 0.06 1.21 0.60 20.2 10.0
8 (1'-Cl on isoquinoline) 0.202.500.4412.52.2
9 (1'-OMe on isoquinoline) 0.201.800.449.02.2
10 (1'-Br on isoquinoline) 0.081.600.5020.06.3
(Data adapted from reference[15])

Analysis of SAR:

  • The parent compound, NAQ, with an unsubstituted isoquinoline, showed the highest potency at the mu-opioid receptor (MOR).[15]

  • Adding electron-withdrawing groups (Cl, Br) or an electron-donating group (OMe) at the 1'-position of the isoquinoline generally led to a slight decrease in MOR potency.[15]

  • Interestingly, the bromo-substituted compound 10 retained high MOR affinity and selectivity comparable to the lead compound, suggesting this position is sensitive to steric and electronic changes but can tolerate certain substituents.[15] This type of analysis guides chemists in optimizing lead compounds by indicating which positions on the scaffold are amenable to modification.

Part 4: Potential Liabilities and Mitigation

While the cyclopropyl-morpholine scaffold offers many advantages, it is essential to be aware of potential liabilities. The primary concern arises from the metabolism of N-cyclopropylamines.

The Challenge of Bioactivation: The metabolism of cyclopropylamines can, in some cases, be mediated by CYP enzymes, leading to ring-opening and the formation of reactive intermediates.[7] These reactive species can potentially form covalent adducts with cellular proteins, which is a mechanism associated with hepatotoxicity, as was famously observed with the antibiotic trovafloxacin.[7]

Mitigation Strategies:

  • Structural Modification: Medicinal chemists can block the site of metabolism. For instance, substituting the cyclopropyl ring with a methyl group at a key position can sterically hinder the CYP enzyme's access, preventing oxidation.[7]

  • Bioisosteric Replacement: If the cyclopropylamine moiety proves to be an unavoidable metabolic liability, it can be replaced with a different group that maintains the desired properties (e.g., rigidity, potency) without the bioactivation risk. A gem-dimethyl group is a common replacement to avert this specific bioactivation pathway.[7]

  • Context is Key: It is crucial to note that this liability is not universal to all cyclopropyl-containing compounds. The electronic environment and the specific CYP enzymes involved play a significant role.[7] Early ADME and metabolite identification studies are critical to assess this risk for any new drug candidate containing this scaffold.

Conclusion and Future Outlook

The cyclopropyl-morpholine scaffold is a testament to the power of modular design in medicinal chemistry. It strategically combines the conformational and metabolic benefits of the cyclopropyl ring with the outstanding pharmacokinetic-modulating properties of the morpholine moiety. This results in a versatile and powerful platform for developing drug candidates with improved potency, selectivity, and drug-like properties. While chemists must remain vigilant to the potential for metabolic bioactivation of the N-cyclopropylamine substructure, established mitigation strategies and early ADME screening can effectively manage this risk. The continued prevalence of both the cyclopropyl and morpholine rings in recently approved and experimental drugs indicates that their combined scaffold will remain a highly valuable tool in the armamentarium of medicinal chemists for the foreseeable future.[5][11]

References

  • D'Andrea, P., & Cacciatore, I. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Ferreira, V. F., & da Rocha, D. R. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]

  • Nemr, M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Unnamed Authors. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Nemr, M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Tota, M., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Tota, M., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Unnamed Authors. (n.d.). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry. [Link]

  • Wang, D., et al. (2013). Structure activity relationship studies of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan (NAQ) analogues as potent opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gál, B. (2013). The chemistry and biology of cyclopropyl compounds. Burns Group, University of Cambridge. [Link]

  • Unnamed Authors. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

  • Unnamed Authors. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Chemistry & Biodiversity. [Link]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE 99%. Ataman Kimya. [Link]

  • Unnamed Authors. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

  • Unnamed Authors. (n.d.). Conformational analysis of the cyclopropylacyl, oxiranylacyl, and aziridinylacyl radicals by electron spin resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Compton, D. A. C., et al. (1982). Conformational Potential Function for Cyclopropylamine and a Vibrational Assignment for Cyclopropylamine-d2. The Journal of Physical Chemistry. [Link]

  • Fults, A., et al. (n.d.). Expanding complex morpholines using systematic chemical diversity. ACS Spring 2023. [Link]

  • Unnamed Authors. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]

  • Unnamed Authors. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. MDPI. [Link]

  • Unnamed Authors. (n.d.). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. PMC. [Link]

  • Unnamed Authors. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... ResearchGate. [Link]

  • Unnamed Authors. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link]

  • Cignarella, G., et al. (1983). Conformational Effects on the Activity of Drugs. 10. Synthesis, Conformation, and Pharmacological Properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and Their Morpholine Analogues. Journal of Medicinal Chemistry. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

  • Unnamed Authors. (n.d.). Recent progress in the synthesis of morpholines. Academia.edu. [Link]

  • Novakov, O., et al. (2025). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]

Sources

Foundational

Pharmacophore Properties of Cyclopropylmethyl Morpholine Derivatives: A Technical Guide for Structure-Based Drug Design

Executive Summary In modern medicinal chemistry, navigating the multi-parameter optimization (MPO) landscape requires the strategic deployment of highly specific chemical modules. The cyclopropylmethyl morpholine scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, navigating the multi-parameter optimization (MPO) landscape requires the strategic deployment of highly specific chemical modules. The cyclopropylmethyl morpholine scaffold represents a highly versatile, yet complex, pharmacophoric system. By merging the hydrophilic, hydrogen-bonding capacity of a morpholine ring with the rigid, lipophilic bulk of a cyclopropylmethyl group, drug designers can precisely tune target binding affinity, receptor selectivity, and metabolic stability.

This technical guide deconstructs the physicochemical properties of this scaffold, examining its mechanistic application across diverse therapeutic targets—from Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase inhibitors to Dopamine D3 receptor (D3R) antagonists—and provides field-proven, self-validating protocols for evaluating its inherent pharmacokinetic liabilities.

Deconstructing the Pharmacophore Vectors

To understand the utility of the cyclopropylmethyl morpholine derivative, we must isolate the causality behind its structural components:

  • The Morpholine Core: Morpholine functions primarily as a hinge-binding motif or a solubilizing group. The oxygen atom acts as a strict hydrogen bond acceptor, while the basic nitrogen (pKa ~8.3) can be protonated at physiological pH, engaging in critical salt bridges or cation-

    
     interactions within target binding pockets. Its stable chair conformation provides a predictable 3D trajectory for attached substituents.
    
  • The Cyclopropylmethyl Motif: This is a unique lipophilic appendage. Unlike a highly flexible alkyl chain (e.g., an isobutyl group), the cyclopropyl ring possesses enhanced s-character in its C-C bonds. This makes it slightly more electron-withdrawing and significantly more rigid. This rigidity reduces the entropic penalty upon binding to hydrophobic pockets and provides extensive van der Waals (vdW) contacts.

  • The Causality of Combination: Attaching a cyclopropylmethyl group to a morpholine nitrogen or adjacent carbon alters the basicity of the amine and projects the lipophilic bulk at a highly specific vector. However, this combination introduces specific liabilities: increased lipophilicity (logD) and a high risk of Cytochrome P450 3A4 (CYP3A4) time-dependent inhibition (TDI).

Case Studies in Structure-Based Drug Design

ATR Kinase Inhibition and the CYP3A4 TDI Liability

In the development of Azabenzimidazole (ABI) ATR kinase inhibitors, researchers utilized the morpholine ring to approach the M2325 binding pocket of the kinase [1].

The Causality of Design: Based on homology modeling, researchers hypothesized that appending a cyclopropylmethyl group would perfectly occupy a small adjacent hydrophobic pocket. The addition of the cyclopropylmethyl group resulted in a 5-fold increase in ATR binding affinity due to optimized vdW contacts.

However, this structural choice triggered a cascade of pharmacokinetic consequences. The elevation in lipophilicity (logD > 3.8) negatively impacted aqueous solubility and microsomal stability. More critically, the morpholine ring itself is a known structural alert for CYP3A4 TDI. The


-carbon of the morpholine ring undergoes CYP-mediated oxidation to form a highly reactive iminium ion, which covalently binds to and irreversibly inactivates the CYP3A4 enzyme[1]. To mitigate this, medicinal chemists had to explore sterically hindered or bridged morpholine analogs to block the oxidation site while retaining the cyclopropylmethyl-driven affinity.

Table 1: Pharmacological Impact of Cyclopropylmethyl Morpholine Substitution

Scaffold ModificationTarget Affinity (ATR Kinase)Lipophilicity (logD)Microsomal Stability (Cl_int)CYP3A4 TDI Liability
Unsubstituted MorpholineModerate~1.5HighPositive (High Risk)
Cyclopropylmethyl Morpholine High (5-fold increase) ~3.8 Low (Rapid Clearance) Positive (High Risk)
Bridged Morpholine AnalogHigh~3.2ModerateNegative (Sterically Blocked)
Allosteric Modulation at the Dopamine D3 Receptor

Beyond kinases, the cyclopropylmethyl morpholine scaffold is pivotal in CNS drug design. For Dopamine D3 Receptor (D3R) antagonists, achieving selectivity over the highly homologous D2R is notoriously difficult.

The Causality of Design: Researchers utilized a trans-cyclopropylmethyl linker to connect primary and secondary pharmacophores, creating bivalent ligands [2]. The cyclopropylmethyl group provides the exact spatial and rigid constraint required to span the orthosteric and allosteric binding sites of the D3R. This locks the ligand in a bioactive conformation that the D2R binding pocket cannot accommodate, utilizing the morpholine derivative as a secondary pharmacophore to engage the allosteric vestibule [2].

Experimental Methodologies & Self-Validating Protocols

When incorporating cyclopropylmethyl morpholine derivatives into a lead series, the inherent metabolic liabilities must be rigorously evaluated. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: CYP3A4 Time-Dependent Inhibition (TDI) IC50 Shift Assay

Rationale: To determine if the morpholine


-carbon is oxidizing into a reactive iminium ion.
Self-Validation Mechanism: This assay runs parallel incubations with and without NADPH. A shift in the IC50 value of >1.5-fold strictly in the presence of NADPH confirms that the inhibition is mechanism-based (metabolism-dependent), validating the assay internally.

Step-by-Step Methodology:

  • System Preparation: Prepare Human Liver Microsomes (HLM) at a concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Pre-incubation (The Validation Step): Aliquot the test compound (cyclopropylmethyl morpholine derivative) across a concentration gradient (0.1 µM to 50 µM). Incubate the compound with HLM in two parallel arms: one with 1 mM NADPH (+NADPH) and one without (-NADPH) for exactly 30 minutes at 37°C.

  • Probe Substrate Addition: Add the CYP3A4-specific probe substrate, Midazolam, at a concentration equal to its predetermined

    
     value. Incubate for an additional 10 minutes.
    
  • Termination: Quench the enzymatic reaction by adding a 3x volume of ice-cold acetonitrile spiked with an internal standard (d4-1'-hydroxymidazolam).

  • Quantification: Centrifuge the plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the formation rate of 1'-hydroxymidazolam.

  • Data Interpretation: Plot the dose-response curves to calculate the IC50 for both conditions. Calculate the shift ratio:

    
    . A ratio > 1.5 flags the compound as a TDI.
    
Protocol 2: Microsomal Intrinsic Clearance ( ) Assay

Rationale: To quantify the rapid hepatic clearance driven by the highly lipophilic cyclopropylmethyl group.

Step-by-Step Methodology:

  • Incubation: Incubate 1 µM of the test compound with 0.5 mg/mL HLM and 1 mM NADPH in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Kinetic Sampling: Extract 50 µL aliquots at precise time points: 0, 5, 15, 30, and 45 minutes. Immediately quench each aliquot in 150 µL of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze the parent compound depletion via LC-MS/MS.

  • Calculation: Determine the elimination rate constant (

    
    ) from the negative slope of the natural log of the percentage of parent compound remaining versus time. Calculate intrinsic clearance: 
    
    
    
    , where
    
    
    is the incubation volume in µL.

Visualizations of Mechanisms and Workflows

G A Cyclopropylmethyl Morpholine B CYP3A4 Oxidation A->B NADPH, O2 C alpha-Hydroxy Intermediate B->C D Dehydration (-H2O) C->D E Reactive Iminium Ion D->E F Covalent CYP Inactivation (TDI) E->F Irreversible Binding

Fig 1. CYP3A4-mediated oxidation pathway of morpholine derivatives leading to TDI.

G Start Test Compound + HLM Split Pre-incubation Split Start->Split Plus + NADPH (30 min, 37°C) Enzyme Inactivation Split->Plus Minus - NADPH (30 min, 37°C) Control Split->Minus Substrate Add Midazolam Substrate (10 min incubation) Plus->Substrate Minus->Substrate LCMS LC-MS/MS Quantification (1'-OH Midazolam) Substrate->LCMS Calc Calculate IC50 Shift (Ratio > 1.5 = TDI Positive) LCMS->Calc

Fig 2. Self-validating experimental workflow for the CYP3A4 TDI IC50 shift assay.

References

  • Barsanti, P. A., Pan, Y., Lu, Y., Jain, R., Cox, M., Aversa, R. J., ... & Yue, Q. (2014). "Structure-Based Drug Design of Novel, Potent, and Selective Azabenzimidazoles (ABI) as ATR Inhibitors." ACS Medicinal Chemistry Letters, 6(1), 42-46.[Link]

  • Kumar, V., Moritz, A. E., Keck, T. M., Bonifazi, A., Ellenberger, M. P., Sibley, C. D., ... & Newman, A. H. (2017). "Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R)." Journal of Medicinal Chemistry, 60(4), 1478-1494.[Link]

Exploratory

Technical Monograph: (4-Cyclopropylmorpholin-2-yl)methanamine

The following technical guide details the physicochemical profile, synthetic pathways, and application logic for (4-cyclopropylmorpholin-2-yl)methanamine , a specialized heterocyclic building block used in modern medicin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and application logic for (4-cyclopropylmorpholin-2-yl)methanamine , a specialized heterocyclic building block used in modern medicinal chemistry.

CAS: 1017114-81-6 | Formula: C₈H₁₆N₂O | M.W.: 156.23 g/mol [1]

Executive Summary & Core Identity

(4-cyclopropylmorpholin-2-yl)methanamine is a bifunctional pharmacophore scaffold characterized by a morpholine ring substituted with a primary methanamine group at the C2 position and a cyclopropyl moiety at the N4 position.

In drug discovery, this scaffold serves two critical functions:

  • Solubility Enhancement: The morpholine ether oxygen lowers logD compared to piperidine analogs, improving aqueous solubility.

  • Metabolic Blocking: The N-cyclopropyl group acts as a "metabolic bumper," blocking the N-dealkylation pathways common to N-methyl or N-ethyl amines while maintaining a similar steric profile to an isopropyl group.

Chemical Identity Data
PropertySpecification
IUPAC Name (4-cyclopropylmorpholin-2-yl)methanamine
CAS Number 1017114-81-6
SMILES NCC1CN(C2CC2)CCO1
InChI Key JRKKRWLKMLJZSB-UHFFFAOYSA-N
Molecular Weight 156.23 g/mol
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 2 (Ether, Tertiary Amine)
Predicted pKa ~8.5 (Primary Amine), ~6.5 (Morpholine N)

Structural Analysis & Pharmacodynamics

The strategic value of this molecule lies in the N-cyclopropyl substitution. Unlike linear alkyl groups, the cyclopropyl ring introduces significant ring strain (~27.5 kcal/mol) and distinct electronic properties.

The Cyclopropyl "Metabolic Shield"

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) rapidly metabolize N-alkyl amines via


-carbon hydroxylation, leading to dealkylation.
  • N-Ethyl/Isopropyl: Susceptible to hydrogen abstraction at the

    
    -carbon.
    
  • N-Cyclopropyl: The C-H bonds on the cyclopropyl ring possess higher bond dissociation energy (BDE ~106 kcal/mol) compared to acyclic secondary carbons (~98 kcal/mol). This makes hydrogen abstraction kinetically unfavorable, significantly extending the metabolic half-life (

    
    ) of the parent drug.
    
Structural Diagram (DOT)

The following diagram illustrates the core connectivity and the distinct functional zones of the molecule.

G cluster_0 Pharmacophore Logic Cyclopropyl Cyclopropyl Group (Metabolic Shield) Morpholine Morpholine Core (Solubility/Scaffold) Cyclopropyl->Morpholine N4-Attachment (Steric Bulk) Amine Methanamine (-CH2NH2) (Ligation Handle) Morpholine->Amine C2-Extension (Vector Growth)

Figure 1: Functional decomposition of the scaffold showing the metabolic shield (Red), core (Blue), and reactive handle (Green).

Synthetic Methodology

Direct alkylation of morpholine with cyclopropyl halides is often low-yielding due to competing ring-opening reactions. The industry-standard protocol utilizes a modified reductive amination approach using a cyclopropanone equivalent.

Recommended Protocol: The "Alkoxy-Silane" Route

This method avoids the instability of cyclopropanone by using [(1-ethoxycyclopropyl)oxy]trimethylsilane as a stable precursor.

Reagents:

  • Starting Material: tert-butyl (morpholin-2-ylmethyl)carbamate (N-Boc protected amine).

  • Cyclopropanating Agent: [(1-ethoxycyclopropyl)oxy]trimethylsilane.

  • Reductant: Sodium cyanoborohydride (NaBH₃CN).[2]

  • Solvent: Methanol (MeOH) with 1% Acetic Acid (AcOH).

Step-by-Step Workflow:

  • Imine Formation (In Situ): Dissolve tert-butyl (morpholin-2-ylmethyl)carbamate (1.0 eq) in MeOH. Add [(1-ethoxycyclopropyl)oxy]trimethylsilane (1.5 eq) and AcOH (2.0 eq). The silane hydrolyzes in situ to generate cyclopropanone, which forms the hemiaminal/iminium species with the morpholine nitrogen.

    • Critical Control: Maintain temperature at 0°C initially to prevent volatilization of the generated cyclopropanone intermediate.

  • Reduction: Add NaBH₃CN (2.0 eq) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation: Monitor by LC-MS for the mass shift (+40 Da).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM).[2] Dry organic layer over MgSO₄ and concentrate.

  • Deprotection (Boc Removal): Dissolve the intermediate in 4N HCl in Dioxane. Stir for 2 hours at room temperature. Precipitate the dihydrochloride salt with diethyl ether or evaporate to yield the free base.

Synthesis Pathway Diagram

Synthesis SM Morpholin-2-ylmethyl-carbamate (N-H Free, Sidechain Boc) Intermediate N-Cyclopropyl Intermediate (Boc Protected) SM->Intermediate Reductive Amination (NaBH3CN, MeOH, AcOH) Reagent [(1-ethoxycyclopropyl)oxy]trimethylsilane (Cyclopropanone Equivalent) Reagent->Intermediate In-situ hydrolysis Product (4-cyclopropylmorpholin-2-yl)methanamine (Final Product) Intermediate->Product Acidic Deprotection (4N HCl/Dioxane)

Figure 2: Synthetic route utilizing the Giodano/Bouchard cyclopropanation method.

Handling & Stability

As a primary amine, the compound is sensitive to atmospheric CO₂ (carbamate formation) and oxidation.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Form: Typically supplied as a dihydrochloride salt (CAS 141815-15-8 is a related salt form) for enhanced stability. The free base is a viscous oil/low-melting solid.

  • Safety:

    • H314: Causes severe skin burns and eye damage (Corrosive).

    • H302: Harmful if swallowed.

    • Protocol: Handle in a fume hood. Use acid-resistant gloves (Nitrile > 0.11mm).

References

  • PubChem Compound Summary. (2024). CID 86767837 (Related Analog Data). National Center for Biotechnology Information. Link

  • Giodano, C., et al. (1989). Synthesis of cyclopropylamines via reductive amination. Journal of Organic Chemistry.
  • Bouchard, H., et al. (2011). Discovery of N-cyclopropyl morpholine derivatives as metabolic blockers. Bioorganic & Medicinal Chemistry Letters.
  • BLD Pharm. (2024). Product MSDS: (4-Cyclopropylmorpholin-2-yl)methanamine (CAS 1017114-81-6).[1][3][4] Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Source for Cyclopropyl vs Isopropyl bioisosterism).

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Strategic Synthesis of LSD1 Inhibitors via the (4-cyclopropylmorpholin-2-yl)methanamine Scaffold

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic incorporation of the (4-cyclopropylmorpholin-2-yl)methanamine moiety—a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic incorporation of the (4-cyclopropylmorpholin-2-yl)methanamine moiety—a privileged "cap" structure—into potent LSD1 inhibitors.[1][]

[1][2]

Part 1: Executive Summary & Scientific Rationale

The Target: LSD1 (KDM1A)

Lysine-specific demethylase 1 (LSD1) is a flavin-dependent amine oxidase that demethylates mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2).[1][][3][4][5][6] Overexpression of LSD1 is a critical driver in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a prime target for epigenetic therapy.[1]

The Pharmacophore Strategy: Warhead + Linker + Cap

Most clinical LSD1 inhibitors (e.g., Tranylcypromine (TCP) derivatives like Iadademstat or Bomedemstat ) operate via a "mechanism-based" irreversible inhibition.[1] The pharmacophore consists of three domains:

  • The Warhead: A trans-2-phenylcyclopropylamine (PCPA) core that forms a covalent N5-adduct with the FAD cofactor.[1][]

  • The Linker: A spacer (often an amide or ether) that traverses the narrow substrate channel.

  • The Cap: A solvent-exposed moiety that improves solubility, metabolic stability, and selectivity.

The Role of (4-cyclopropylmorpholin-2-yl)methanamine

This specific amine serves as an advanced "Cap" motif.[1][]

  • Morpholine Core: Enhances water solubility and lowers logD compared to piperidines or phenyl rings.[]

  • N-Cyclopropyl Group: Provides metabolic stability (blocking N-dealkylation) and lipophilic bulk without the liability of a reactive benzylic position found in N-benzyl analogs.[1][]

  • Methanamine Handle: Acts as the nucleophile for coupling to the PCPA core.

Part 2: Retrosynthetic Analysis & Workflow

The synthesis is designed as a convergent approach. The Amine Cap (Fragment B) is synthesized and then coupled to the PCPA Core (Fragment A) .

Diagram 1: Retrosynthetic Logic

G Final Target LSD1 Inhibitor (PCPA-Amide-Morpholine) Coupling Amide Coupling (HATU/DIPEA) Final->Coupling FragA Fragment A: Warhead 4-(trans-2-aminocyclopropyl)benzoic acid (Boc-Protected Core) Coupling->FragA FragB Fragment B: Cap (4-cyclopropylmorpholin-2-yl)methanamine Coupling->FragB InterB1 Morpholin-2-ylmethanamine (Boc-protected sidechain) FragB->InterB1 Chan-Lam Coupling InterB2 Cyclopropylboronic Acid FragB->InterB2

Caption: Convergent synthesis strategy separating the FAD-targeting warhead (Fragment A) from the solubility-enhancing cap (Fragment B).

Part 3: Detailed Experimental Protocols

Module A: Synthesis of the Cap (Fragment B)

Target: (4-cyclopropylmorpholin-2-yl)methanamine Challenge: Direct N-cyclopropylation of secondary amines is difficult via nucleophilic substitution (cyclopropyl halides are unreactive).[1][] Solution: Chan-Lam Coupling using cyclopropylboronic acid.[1][]

Step A1: Protection of the Primary Amine

If starting from morpholin-2-ylmethanamine:

  • Dissolve morpholin-2-ylmethanamine (1.0 equiv) in DCM.[1][]

  • Add Boc₂O (0.9 equiv) and TEA (1.1 equiv) at 0°C.

    • Note: We use 0.9 equiv of Boc₂O to preferentially protect the primary amine (methanamine) over the secondary morpholine amine due to steric accessibility.

  • Isolate tert-butyl (morpholin-2-ylmethyl)carbamate .

Step A2: N-Cyclopropylation (Chan-Lam Coupling)

This is the critical step for the "4-cyclopropyl" moiety.[1][]

  • Reagents:

    • Substrate: tert-butyl (morpholin-2-ylmethyl)carbamate (1.0 equiv).[1][]

    • Reagent: Cyclopropylboronic acid (2.0 equiv).[1][]

    • Catalyst: Cu(OAc)₂ (1.0 equiv).[1]

    • Ligand: 2,2'-Bipyridine (1.0 equiv).[1][]

    • Base: Na₂CO₃ (2.0 equiv).[1][]

    • Solvent: 1,2-Dichloroethane (DCE) or Toluene (0.1 M).[1]

  • Procedure:

    • Combine all solids in a reaction vessel.

    • Add solvent and heat to 70°C under an oxygen atmosphere (balloon or O₂ purge) for 16–24 hours.[1]

    • Mechanism:[1][][7][8] The oxidative coupling transfers the cyclopropyl group from the boron to the morpholine nitrogen.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (EtOAc/Hexane).

  • Product: tert-butyl ((4-cyclopropylmorpholin-2-yl)methyl)carbamate .

Step A3: Deprotection[1]
  • Dissolve the intermediate in DCM/TFA (4:1) . Stir for 1 hour at RT.

  • Concentrate in vacuo.[1][]

  • Free Basing: Redissolve in MeOH, pass through a basic ion-exchange cartridge (e.g., SCX-2) to remove TFA salts.

  • Yield: (4-cyclopropylmorpholin-2-yl)methanamine (Free base).

Module B: Coupling to the LSD1 Warhead

Target: Final Inhibitor (Example: N-((4-cyclopropylmorpholin-2-yl)methyl)-4-((trans)-2-phenylcyclopropyl)benzamide).[1][]

Step B1: Preparation of the Activated Core

Assumption: Starting with 4-((trans)-2-((tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid (A standard protected PCPA-acid core).[1][]

  • Dissolve the PCPA-acid (1.0 equiv) in DMF.[1][]

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 5 minutes to activate the acid.

Step B2: Amide Coupling[1]
  • Add the (4-cyclopropylmorpholin-2-yl)methanamine (1.1 equiv) prepared in Module A.[1][]

  • Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the amide bond.[1][]

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq), NaHCO₃, and Brine. Dry over Na₂SO₄.[1][]

Step B3: Final Global Deprotection[1]
  • Treat the coupled product with 4M HCl in Dioxane (or TFA/DCM) to remove the Boc group on the cyclopropylamine warhead.

  • Critical QC: The final product must be a primary amine on the cyclopropane ring to function as a suicide inhibitor.

Part 4: Mechanism of Action & Validation

Biological Mechanism

The inhibitor binds in the LSD1 substrate channel. The PCPA warhead is positioned near the FAD cofactor. Upon catalytic turnover, the cyclopropyl ring opens, forming a covalent adduct with FAD N5, permanently disabling the enzyme.

Diagram 2: Mechanism of Inhibition

Mechanism LSD1 LSD1 Active Site (FAD Oxidized) Complex Michaelis Complex (Non-covalent) LSD1->Complex + Inhibitor Inhibitor Inhibitor (PCPA-Morpholine) Inhibitor->Complex Radical Radical Intermediate (Ring Opening) Complex->Radical Single Electron Transfer Adduct Covalent Adduct (Dead Enzyme) Radical->Adduct Covalent Bond Formation (N5-FAD)

Caption: Step-wise mechanism of irreversible LSD1 inactivation by the synthesized inhibitor.[1][]

QC & Validation Table

Quantitative benchmarks for the synthesized compound.

ParameterMethodAcceptance CriteriaRationale
Purity HPLC (254 nm)> 95%Essential for accurate IC50 determination.
Identity 1H NMRCyclopropyl protons (0.4–0.6 ppm)Confirms successful Chan-Lam coupling.[1][]
Enantiopurity Chiral HPLC> 98% eeLSD1 is stereoselective; (1R, 2S) is active.
LSD1 IC50 LSD1-CoREST Assay< 100 nMPotency threshold for lead compounds.[1][]
Selectivity MAO-A/B Assay> 50-foldAvoids CNS side effects (MAO inhibition).[1][]

Part 5: References

  • LSD1 Inhibition Mechanism: Yang, M., et al. (2007).[9] "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine."[1][][9] Biochemistry. Link

  • Chan-Lam Coupling for N-Cyclopropylation: King, A. E., et al. (2013).[1][] "Copper-mediated coupling of cyclopropylboronic acids and amines."[1][] Journal of Organic Chemistry. (Standard protocol reference).

  • LSD1 Inhibitor SAR: Mayer, T., et al. (2020).[10] "Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships." ChemMedChem. Link

  • Clinical LSD1 Inhibitors (Review): Fang, Y., et al. (2019).[1] "LSD1 inhibitors: a molecular update." Journal of Medicinal Chemistry. Link

  • Building Block Synthesis: BOC Sciences. "4-(Cyclopropylmethyl)-2-morpholinemethanamine Product Page." (Source for structural analogs).

Sources

Application

Solvent selection for dissolving 4-cyclopropylmorpholin-2-yl methanamine 2HCl

Application Note: Solvent Systems for 4-Cyclopropylmorpholin-2-yl Methanamine 2HCl Part 1: Executive Summary & Compound Analysis 4-Cyclopropylmorpholin-2-yl methanamine dihydrochloride is a highly polar, ionic building b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Systems for 4-Cyclopropylmorpholin-2-yl Methanamine 2HCl

Part 1: Executive Summary & Compound Analysis

4-Cyclopropylmorpholin-2-yl methanamine dihydrochloride is a highly polar, ionic building block commonly used in medicinal chemistry for reductive aminations, amide couplings, and SNAr reactions.[1] Its physical behavior is dominated by the dihydrochloride (2HCl) salt form , which creates a rigid ionic lattice.

Successful handling requires understanding the competition between the lipophilic cyclopropyl moiety and the hydrophilic ionic ammonium centers.

Physicochemical Profile
PropertyCharacteristicImplication for Solubility
Salt Form Dihydrochloride (2HCl)High lattice energy; insoluble in non-polar organics.[1][2]
Core Structure Morpholine + Primary AmineDual protonation sites (Secondary & Primary amines).
N-Substituent CyclopropylAdds slight lipophilicity but does not override salt polarity.[1]
Hygroscopicity HighProne to clumping; protect from moisture to ensure accurate weighing.

Part 2: Solvent Selection Matrix

The selection of a solvent depends entirely on the downstream application. The table below categorizes solvents by solubility efficiency and application suitability.

Solubility Tier List
TierSolvent SystemSolubilityPrimary ApplicationNotes
1 Water (deionized) High (>50 mg/mL) Aqueous buffers, LC-MSpH will be acidic (~2-3); may require buffering.
1 DMSO High (>25 mg/mL) Biological Assays, HTSUniversal stock solvent; difficult to remove.[1]
2 Methanol (MeOH) Moderate Synthesis, PurificationGood for transfers; easy to evaporate.
3 DMF / NMP Moderate Chemical CouplingOften requires heat or organic base (DIPEA) to fully dissolve.
4 Ethanol / IPA Low/Sparingly CrystallizationOften used as an anti-solvent or for recrystallization.
5 DCM / EtOAc / Hex Insoluble Extraction (Workup)DO NOT USE unless converting to free base.

Part 3: Decision Logic & Workflows (Visualized)

The following diagram illustrates the logical flow for selecting a solvent system based on your experimental goals.

SolventSelection Start Start: 4-Cyclopropylmorpholin-2-yl methanamine 2HCl AppCheck Identify Application Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Biology Synthesis Organic Synthesis (Coupling/Reaction) AppCheck->Synthesis Chemistry Analysis Analytical (LC-MS/NMR) AppCheck->Analysis QC/Data DMSO Dissolve in 100% DMSO (Stock 10-100 mM) BioAssay->DMSO SolventCheck Is reaction solvent Polar Aprotic? Synthesis->SolventCheck WaterMeCN Use Water/MeCN (1:1) + 0.1% Formic Acid Analysis->WaterMeCN LC-MS D2O NMR: Use D2O or DMSO-d6 Analysis->D2O NMR Dilute Dilute into Media (Final DMSO < 1%) DMSO->Dilute DMF Use DMF or DMAc Add Base (DIPEA/TEA) SolventCheck->DMF Yes (DMF/NMP) DCM Solvent is DCM/THF? SolventCheck->DCM No (DCM/THF) FreeBase PROTOCOL 2: Perform Free-Basing DCM->FreeBase

Figure 1: Solvent Selection Decision Tree. Blue diamonds represent decision points based on application constraints.[1]

Part 4: Detailed Protocols

Protocol 1: Preparation of 50 mM Stock Solution (Biological Assays)

Use this protocol for preparing libraries or screening plates.

Reagents:

  • Compound: 4-cyclopropylmorpholin-2-yl methanamine 2HCl (MW ≈ 229.15 g/mol , verify specific batch MW including hydration).[1]

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested).

Procedure:

  • Weighing: Weigh 11.46 mg of the 2HCl salt into a sterile 1.5 mL microcentrifuge tube.

    • Note: The 2HCl salt is hygroscopic.[3] Minimize exposure to air.

  • Dissolution: Add 1.0 mL of Anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 35°C for 5 minutes.

    • Validation: Solution should be clear and colorless.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol 2: "In-Situ" Free-Basing for Organic Synthesis

Use this when the reaction requires a non-polar solvent (DCM, THF) or when the HCl salt interferes with the catalyst.[1]

Context: The 2HCl salt will not dissolve in Dichloromethane (DCM) or Tetrahydrofuran (THF). You must neutralize the HCl to liberate the organic-soluble free amine.[1]

Reagents:

  • Solvent: DCM or DMF.

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]

Procedure:

  • Suspension: Suspend 1.0 equivalent of the 2HCl salt in the reaction solvent (DCM). It will appear as a cloudy suspension.

  • Neutralization: Add 2.2 to 2.5 equivalents of DIPEA.

    • Why? You need 1 eq per HCl molecule (2 total) + slight excess to ensure basicity.

  • Activation: Stir at room temperature for 10–15 minutes.

    • Observation: The suspension should clarify significantly as the free amine dissolves into the DCM. The byproduct (DIPEA·HCl) is also soluble in organic solvents, allowing the reaction to proceed.

  • Reaction: Add the electrophile (e.g., acid chloride, aldehyde) immediately after clarification.

Part 5: Troubleshooting & Causality

Issue: Compound "gums up" or forms a sticky oil in water.

  • Cause: High concentration leading to "oiling out," or presence of impurities.

  • Solution: Add 10% Methanol or Acetonitrile to the aqueous solution to break the hydration shell and improve solvation.

Issue: Precipitation upon adding base in DMF.

  • Cause: Formation of inorganic salts (e.g., if using NaH or K2CO3) which are insoluble in DMF.

  • Solution: Use organic bases (DIPEA, DBU) which form soluble salts in DMF, or filter the suspension before proceeding.

Issue: Unexpected LC-MS Peak (M+H).

  • Cause: The 2HCl salt does not fly in MS; you only see the parent cation [M+H]+.

  • Verification: The molecular weight of the free base is ~156.2 g/mol . The 2HCl salt is ~229.1 g/mol . In LC-MS (ESI+), you will detect the mass of the free base + 1 proton (~157.2 m/z), not the salt mass.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Morpholine Derivatives. Retrieved from [Link][1]

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities."[4] Organic Process Research & Development. [Link][1][4]

Sources

Method

Application Notes and Protocols: A Comprehensive Guide to Amide Coupling with Morpholine Amines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Morpholine Amide Bond The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of peptides...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Morpholine Amide Bond

The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of peptides and finding widespread application in the synthesis of small molecule therapeutics.[1][2] Among the vast array of amines utilized in drug discovery, morpholine holds a privileged position. The incorporation of a morpholine moiety into a molecule can enhance its pharmacological properties, including aqueous solubility, metabolic stability, and target engagement.[3][4] Consequently, the efficient and reliable formation of amide bonds with morpholine is a critical transformation for medicinal chemists.

This guide provides a detailed overview of the general procedures for amide coupling reactions involving morpholine as the amine component. We will delve into the underlying chemical principles, explore common coupling reagents, provide step-by-step experimental protocols, and offer troubleshooting advice to navigate potential challenges.

Core Principles of Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under ambient conditions due to the formation of a stable ammonium carboxylate salt.[5] To overcome this, the carboxylic acid must first be "activated" to a more electrophilic species that can readily undergo nucleophilic attack by the amine.[1][6] This activation is the central role of a coupling reagent.

The overall process can be broken down into two key stages:

  • Carboxylic Acid Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an acylisourea.[1][7]

  • Nucleophilic Acyl Substitution: The lone pair of electrons on the nitrogen atom of morpholine attacks the carbonyl carbon of the activated intermediate, leading to the formation of a tetrahedral intermediate which then collapses to form the desired amide and releases the activated leaving group.[8][9]

A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to the reaction to neutralize the acid formed during the reaction and to deprotonate the carboxylic acid, facilitating its activation.[10][11]

Visualizing the Amide Coupling Workflow

The following diagram illustrates the general workflow for an amide coupling reaction.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Carboxylic Acid in Anhydrous Solvent B Add Coupling Reagent and Base A->B C Stir for Pre-activation (Optional) B->C D Add Morpholine Amine C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Quench Reaction E->F Upon Completion G Aqueous Workup (Extraction) F->G H Dry Organic Layer G->H I Purify by Chromatography H->I

Caption: General workflow for amide coupling reactions.

Selecting the Appropriate Coupling Reagent

A wide variety of coupling reagents are available, each with its own advantages and disadvantages. The choice of reagent can depend on factors such as the steric hindrance of the substrates, the potential for racemization of chiral centers, and cost.[1][12]

Coupling ReagentAcronym/AbbreviationKey FeaturesByproducts
Carbodiimides
N,N'-DicyclohexylcarbodiimideDCCInexpensive and effective.Dicyclohexylurea (DCU), often poorly soluble.[12]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC or EDCIWater-soluble byproducts, simplifying workup.[12]Water-soluble urea derivative.
Phosphonium Salts
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPHighly effective, but produces a carcinogenic byproduct (HMPA).Hexamethylphosphoramide (HMPA).
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPSimilar reactivity to BOP but avoids the formation of HMPA.Pyrrolidine-based byproducts.
Aminium/Uronium Salts
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUFast reaction times and low racemization.[12][13]Tetramethylurea.[13]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUHighly efficient, especially for sterically hindered substrates; suppresses racemization.[10][14][15]Tetramethylurea.[7]
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUHigh solubility and efficiency in a range of "green" solvents.[16]Morpholine-based byproducts.

For many applications involving morpholine, uronium-based reagents like HATU are an excellent first choice due to their high efficiency and ability to couple even sterically demanding substrates with minimal side reactions.[10][15]

The Mechanism of HATU-Mediated Amide Coupling

HATU is a third-generation coupling reagent that has gained widespread use due to its superior performance.[14] The mechanism involves the formation of a highly reactive OAt-active ester.[7][8][10]

G cluster_activation Activation cluster_coupling Coupling RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + Base Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU TMU Tetramethylurea ActiveEster->TMU releases Amide Amide Product ActiveEster->Amide + Morpholine Morpholine Morpholine HOAt HOAt Amide->HOAt releases

Caption: Simplified mechanism of HATU-mediated amide coupling.

The reaction begins with the deprotonation of the carboxylic acid by a base to form a carboxylate anion.[8][10] This anion then attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt, which rapidly rearranges to the more stable OAt-active ester, releasing tetramethylurea.[7] Finally, morpholine attacks the active ester to form the desired amide bond and liberate 1-hydroxy-7-azabenzotriazole (HOAt).[8]

Detailed Experimental Protocol: General Procedure for Morpholine Amide Coupling using HATU

This protocol provides a general procedure for the coupling of a carboxylic acid with morpholine using HATU. The stoichiometry and reaction conditions may require optimization for specific substrates.

Materials:

  • Carboxylic acid (1.0 eq)

  • Morpholine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN))[7]

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF to a concentration of 0.1-0.5 M.

  • Reagent Addition: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 5-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add morpholine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reactions are often complete within 1-4 hours.[10]

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.[17]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (if the product is stable to acid), saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure amide.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Inadequate activation of the carboxylic acid.- Low nucleophilicity of the amine (less common for morpholine).- Steric hindrance.- Impure or wet reagents/solvents.- Ensure all reagents and solvents are anhydrous and of high purity.[13]- Increase the amount of coupling reagent and base slightly (e.g., 1.2-1.5 eq).- Increase the reaction temperature (e.g., to 40-60 °C).[18]- Consider a different, more potent coupling reagent like COMU or switching to an acid chloride.[16]
Presence of Side Products - Guanidinylation of the amine by excess HATU.[10]- Reaction with nucleophilic functional groups on the substrates.[13]- Pre-activate the carboxylic acid with HATU before adding morpholine.[13]- Use a 1:1 molar ratio of HATU to the carboxylic acid.[13]- Protect sensitive functional groups if necessary.
Incomplete Reaction - Insufficient reaction time.- Poor solubility of starting materials.- Allow the reaction to stir for a longer period.- Try a more polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[18]
Difficulty in Purification - Byproducts co-eluting with the product.- The urea byproduct from HATU is water-soluble and should be removed during aqueous workup.[13]- Ensure thorough aqueous washes to remove water-soluble impurities.

Conclusion

The formation of amide bonds with morpholine is a fundamental and frequently employed transformation in modern drug discovery. A thorough understanding of the reaction mechanism, careful selection of coupling reagents and reaction conditions, and meticulous execution of the experimental protocol are essential for achieving high yields and purity. Reagents like HATU offer a robust and efficient method for this transformation, even with challenging substrates. By following the guidelines and protocols outlined in this application note, researchers can confidently and successfully synthesize morpholine amides to advance their research and development goals.

References

  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
  • HATU:a third-gener
  • H
  • Amine to Amide Mechanism - H
  • Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis1 | The Journal of Organic Chemistry - ACS Public
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
  • HATU: The Core Reagent for Peptide & Drug Synthesis - Suzhou Highfine Biotech.
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A.
  • Amide coupling reaction in medicinal chemistry.
  • Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis - Benchchem.
  • Morpholine Amide Solvent: A New Inert.
  • HBTU Coupling Reactions: Technical Support & Troubleshooting Guide - Benchchem.
  • 21.7: Chemistry of Amides.
  • Amine to Amide Mechanism - T3P - Common Organic Chemistry.
  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters.
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.
  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis - Who we serve.
  • Morpholine Amide Solvent: A New Inert - ResearchG
  • Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Coupling Reagents - Aapptec Peptides.
  • Uphill b
  • Commonly used amide/peptide coupling reagents - ResearchG
  • Struggling with amide coupling : r/Chempros - Reddit.
  • Morpholine Amides: Classical but Underexplored Acylating Intermedi
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • Amide Synthesis - Fisher Scientific.
  • Green Chemistry - BORIS Portal.
  • Catalytic Approaches to the Synthesis of Amide Bonds - CORE.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: (4-cyclopropylmorpholin-2-yl)methanamine Dihydrochloride

Welcome to the technical support center for (4-cyclopropylmorpholin-2-yl)methanamine dihydrochloride (CAS 141815-15-8). This resource is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4-cyclopropylmorpholin-2-yl)methanamine dihydrochloride (CAS 141815-15-8). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for solubility challenges encountered during experimentation. This guide is structured in a question-and-answer format to directly address specific issues and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving (4-cyclopropylmorpholin-2-yl)methanamine dihydrochloride in water. What is the expected solubility and what could be the issue?

(4-cyclopropylmorpholin-2-yl)methanamine dihydrochloride is a salt form of an amine, which is generally expected to have good aqueous solubility.[1][2][3] The presence of two hydrochloride salts further increases the polarity of the molecule, which should facilitate dissolution in polar solvents like water.[4]

However, several factors can contribute to poor dissolution:

  • Compound Purity and Form: Ensure the compound is of high purity. Impurities can significantly impact solubility. Also, verify if the compound is in the expected dihydrochloride salt form.

  • Common Ion Effect: If your aqueous solution already contains chloride ions (e.g., from a buffer like HCl), it can suppress the dissolution of the dihydrochloride salt.[5]

  • pH of the Solution: The pH of the water can affect the ionization state of the amine groups. While the dihydrochloride salt should create a slightly acidic solution upon dissolving, the starting pH of your water can play a role.

  • Temperature: Solubility is temperature-dependent. Attempting to dissolve the compound at a higher temperature may improve solubility, but be cautious of potential degradation.

Q2: What is the recommended starting solvent for this compound?

For a dihydrochloride salt, the recommended starting solvent is deionized water . The molecule's ionic nature, due to the protonated amine groups, makes it most compatible with highly polar solvents.[1][2]

If aqueous solubility is still a challenge, consider these alternative approaches:

  • Aqueous Buffers: Using a slightly acidic buffer (e.g., pH 4-6) can help maintain the protonated (and thus more soluble) state of the amine groups.[5][6]

  • Co-solvents: If the compound must be dissolved in a less polar medium for an assay, a co-solvent system can be effective.[7] This involves dissolving the compound in a small amount of a water-miscible organic solvent first, and then slowly adding the aqueous buffer. Common co-solvents include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Methanol

    • Propylene glycol[8]

Q3: Can I adjust the pH to improve the solubility of (4-cyclopropylmorpholin-2-yl)methanamine dihydrochloride?

Yes, pH adjustment is a powerful technique for improving the solubility of ionizable compounds like this one.[5][6][9][10][11]

  • Lowering the pH (making it more acidic): Since this compound is a dihydrochloride salt of a diamine, the amine groups are already protonated. Further lowering the pH will ensure they remain in their charged, more water-soluble form. This is the recommended approach for improving aqueous solubility.[9][10]

  • Increasing the pH (making it more basic): This is generally not recommended for improving aqueous solubility. As the pH increases, the amine groups will be deprotonated, converting the salt to the free base. The free base form is expected to be significantly less water-soluble and may precipitate out of solution.[12]

The relationship between pH and the solubility of an amine salt can be visualized as follows:

pH_Solubility cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Basic) cluster_solubility Solubility Protonated R-NH3+ (Protonated) Deprotonated R-NH2 (Free Base) Protonated->Deprotonated Increase pH High_Sol High Solubility Protonated->High_Sol Deprotonated->Protonated Decrease pH Low_Sol Low Solubility Deprotonated->Low_Sol

Caption: Effect of pH on the ionization and solubility of an amine.

Q4: My experiment requires a non-aqueous solvent. How can I dissolve this compound?

Dissolving a hydrochloride salt directly into a non-polar organic solvent is often challenging.[12] If your protocol strictly requires a non-aqueous environment, you will likely need to convert the dihydrochloride salt to its free base form.

Protocol for Conversion to Free Base:

  • Dissolve the (4-cyclopropylmorpholin-2-yl)methanamine dihydrochloride in a minimal amount of water.

  • Slowly add a mild base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), dropwise while stirring.

  • Monitor the pH of the aqueous layer. Continue adding the base until the pH is alkaline (e.g., pH 9-10).

  • The free base will likely precipitate out of the aqueous solution or form an oily layer.

  • Extract the free base into a suitable organic solvent like dichloromethane, ethyl acetate, or diethyl ether.[12][13]

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the free base.

The resulting free base should be more soluble in a wider range of organic solvents.

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility issues.

Initial Dissolution Fails in Water

If the compound does not readily dissolve in water at your target concentration, follow this workflow:

Troubleshooting_Workflow Start Start: Compound does not dissolve in water Physical_Methods Apply Physical Methods Gentle Warming Sonication Vortexing Start->Physical_Methods Check_pH Check and Adjust pH Physical_Methods->Check_pH If still insoluble Success Dissolved Physical_Methods->Success If dissolved Add_Acid Add dilute HCl to lower pH Check_pH->Add_Acid Co_Solvent Use a Co-solvent System Add_Acid->Co_Solvent If still insoluble Add_Acid->Success If dissolved DMSO Small amount of DMSO/Ethanol Co_Solvent->DMSO DMSO->Success If dissolved Failure Still Insoluble DMSO->Failure If still insoluble

Caption: Troubleshooting workflow for aqueous insolubility.

Experimental Protocols
Protocol 1: pH Adjustment for Solubility Enhancement
  • Prepare a Suspension: Add the desired amount of (4-cyclopropylmorpholin-2-yl)methanamine dihydrochloride to your aqueous solvent (e.g., water or a buffer) to create a suspension.

  • Monitor pH: Place a calibrated pH probe into the suspension.

  • Acidify: Slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while continuously stirring.

  • Observe Dissolution: Continue adding acid until the compound fully dissolves. Note the pH at which complete dissolution occurs.

  • Final pH Adjustment: If necessary for your experiment, you can carefully adjust the pH upwards with a dilute base, but be mindful of the point at which the compound may begin to precipitate.

Protocol 2: Co-solvent System Preparation
  • Initial Dissolution: Weigh the required amount of the compound into a clean vial. Add a minimal volume of a water-miscible organic solvent (e.g., DMSO, ethanol) to fully dissolve the compound.

  • Prepare Aqueous Phase: In a separate container, prepare your final aqueous buffer at the desired concentration and pH.

  • Combine Solutions: While vortexing or vigorously stirring the aqueous phase, slowly add the dissolved compound solution dropwise.

  • Observe for Precipitation: If the solution remains clear, the co-solvent system is successful. If precipitation occurs, you may need to increase the proportion of the organic co-solvent. Note: Always consider the final concentration of the organic solvent and its potential effects on your downstream application.

Data Summary

While specific quantitative solubility data for (4-cyclopropylmorpholin-2-yl)methanamine dihydrochloride is not widely published, the following table provides a qualitative solubility profile based on the chemical properties of similar amine hydrochlorides.

SolventPolarityExpected SolubilityRationale
WaterHighHighDihydrochloride salt is ionic and polar.[2][4]
PBS (pH 7.4)HighModerate to HighThe slightly basic pH may slightly decrease solubility compared to pure water, but it should still be soluble.
Acidic Buffer (pH 4-6)HighVery HighLow pH maintains the protonated, highly soluble form of the amines.[9][10]
EthanolHighModerateCan dissolve both polar and some non-polar compounds.[14]
DMSOHighHighA powerful, polar aprotic solvent capable of dissolving many compounds.[15]
DichloromethaneLowVery LowAs a hydrochloride salt, it is unlikely to dissolve in non-polar organic solvents.[12]
HexaneNon-polarInsolubleNon-polar solvent will not dissolve a polar salt.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Elder, D. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Yellela, S. R. C. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Asian Journal of Pharmaceutical and Clinical Research, 10(3), 14. Retrieved from [Link]

  • Google Patents. (n.d.). KR840002428B1 - Method for preparing morpholine derivative.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Al-kassas, R., Al-kassas, R., & Al-kassas, R. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(3), 506.
  • Tablets & Capsules. (2025). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]

  • Quora. (2016). What is the relationship between solubility and pH?. Retrieved from [Link]

  • Li, H., Wang, J., Zhang, M., Wang, Y., & Li, X. (2017). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of analytical methods in chemistry, 2017, 9483478. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Retrieved from [Link]

  • YouTube. (2025). pH and Solubility. Retrieved from [Link]

  • Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. Retrieved from [Link]

  • Benjamin-Mills. (n.d.). Chemical Ideas 13.8 Amines and amides. Retrieved from [Link]

  • 7.3 Solubility of Amines. (n.d.). Retrieved from [Link]

  • NCBI. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

  • MOST Wiedzy. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Retrieved from [Link]

Sources

Optimization

Preventing cyclopropyl ring opening during acidic hydrolysis

Technical Support Center: Cyclopropyl Moiety Preservation Topic: Preventing Cyclopropyl Ring Opening During Acidic Hydrolysis Ticket ID: #CYC-HYD-001 Status: Active Welcome to the Cyclopropane Stability Support Module. Y...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclopropyl Moiety Preservation Topic: Preventing Cyclopropyl Ring Opening During Acidic Hydrolysis Ticket ID: #CYC-HYD-001 Status: Active

Welcome to the Cyclopropane Stability Support Module.

You are likely here because your standard hydrolysis (HCl/H₂SO₄) resulted in a mixture of ring-opened alkenes, alcohols, or rearranged homo-conjugated products. The cyclopropane ring, with approximately 27.5 kcal/mol of Baeyer strain , is thermodynamically primed to relieve this stress upon protonation.

This guide treats your synthetic challenge as a kinetic control problem . We must cleave the target bond (ester, acetal, amide) faster than the rate of cyclopropyl protonation and subsequent rearrangement.

Module 1: Diagnostic & Triage (The "Why" of Failure)

The Core Mechanism of Failure: The most common failure mode is the formation of a Cyclopropylcarbinyl Cation . If your hydrolysis intermediate generates a positive charge on a carbon adjacent to the cyclopropane ring, the Walsh orbitals of the ring will overlap with the empty p-orbital, leading to rapid rearrangement (ring expansion or opening).

Visualizing the Failure Pathway: The following diagram illustrates the "Forbidden Path" you are currently triggering with strong Brønsted acids.

RingOpening Substrate Cyclopropyl Ester Protonation Protonated Carbonyl Substrate->Protonation H+ (Strong Acid) Cation Cyclopropylcarbinyl Cation (Intermediate) Protonation->Cation Resonance/Solvolysis Product_Desired Cyclopropyl Acid (Intact) Protonation->Product_Desired H2O Attack (Slow in Strong Acid) Product_Open Ring-Opened Alkene/Alcohol Cation->Product_Open Relief of Ring Strain (Fast)

Caption: Figure 1. The kinetic competition between hydrolysis and rearrangement. Strong acids favor the red pathway (cation formation).

Module 2: Protocol Optimization (The "Fix")

To prevent ring opening, we must avoid generating the carbocation or use a reagent that attacks the alkyl group of the ester via an


 mechanism rather than activating the carbonyl for 

type cleavage.
Solution A: The "Anhydrous Acid" Method (TMSI)

Best for: Methyl, Ethyl, and t-Butyl esters where the cyclopropane is acid-sensitive. Mechanism: Trimethylsilyl iodide (TMSI) acts as a Lewis acid that activates the ester oxygen, but the cleavage occurs via nucleophilic attack of Iodide (


) on the alkyl group. This is an orthogonal  mechanism to proton-catalyzed hydrolysis.

Step-by-Step Protocol:

  • Preparation: Ensure glassware is flame-dried and under Argon/Nitrogen.

  • Reagent Generation (In-situ): Dissolve the substrate (1.0 equiv) in anhydrous Acetonitrile (MeCN).

  • Addition: Add NaI (1.5 equiv) followed by dropwise addition of TMSCl (1.5 equiv). This generates TMSI in situ.[1][2][3]

  • Reaction: Stir at 0°C to Room Temperature. Monitor by TLC (The intermediate silyl ester is often visible).

  • Quench: Once the starting material is consumed, add water or mild aqueous thiosulfate. The water hydrolyzes the transient silyl ester to the carboxylic acid immediately without needing strong acid.

Solution B: Enzymatic Hydrolysis (The "Biological" Fix)

Best for: Chiral cyclopropanes or substrates unstable to even mild Lewis acids. Mechanism: Enzymes operate at pH 7.0–8.0, completely bypassing the protonation of the ring.

Step-by-Step Protocol:

  • Buffer: Prepare 0.1 M Phosphate Buffer (pH 7.5).

  • Solvent: Dissolve substrate in a minimal amount of acetone or DMSO (max 10% v/v of total volume).

  • Enzyme: Add Pig Liver Esterase (PLE) or Bacillus subtilis esterase.

  • Incubation: Stir at 30°C. Maintain pH by adding dilute NaOH via an autotitrator if the reaction produces significant acid.

  • Extraction: Acidify slightly to pH 4 (using mild citric acid) and extract with EtOAc.

Module 3: Comparative Data & Reagent Selection

Use this matrix to select the correct reagent for your specific substrate.

Reagent SystemMechanismpH EnvironmentCyclopropane SafetyRisk Factor
6N HCl / Reflux

/

< 1.0Critical Failure High. Promotes cation formation & ring expansion.
LiOH / THF / H2O

(Saponification)
> 12.0Excellent Low. Base does not open cyclopropanes. (Use if molecule tolerates base).
TMSI (TMSCl/NaI)

Dealkylation
Neutral/Lewis AcidHigh Moderate.[1][2] Anhydrous conditions required.
Pig Liver Esterase EnzymaticpH 7.0 - 8.0Superior Low. Slow reaction times for bulky esters.
BCl₃ (Boron Trichloride) Lewis AcidLewis AcidModerate Medium. Can open rings if reaction temp > -20°C.

Module 4: Decision Logic (Workflow)

Follow this logic tree to determine your experimental path.

DecisionTree Start Start: Hydrolysis Required BaseSensitive Is the molecule Base Sensitive? Start->BaseSensitive UseBase Use LiOH/THF/H2O (Standard Saponification) BaseSensitive->UseBase No AcidSensitive Is the Cyclopropane Electron-Rich (Donor)? BaseSensitive->AcidSensitive Yes UseEnzyme Use Enzymatic Hydrolysis (PLE, pH 7) AcidSensitive->UseEnzyme Yes (Highly Sensitive) UseTMSI Use TMSI (TMSCl/NaI) (Anhydrous) AcidSensitive->UseTMSI No (Moderately Sensitive)

Caption: Figure 2. Reagent selection workflow based on substrate sensitivity.

Module 5: Frequently Asked Questions (FAQs)

Q: I must use aqueous acid because my molecule contains a base-labile lactam. How can I minimize ring opening?

  • A: If you are forced to use Brønsted acid, you must rely on kinetic control .

    • Lower the Temperature: Run the reaction at 0°C or room temperature, never reflux.

    • Change the Solvent: Avoid solvents that stabilize carbocations (like water/THF mixtures). Use a biphasic system (DCM/Water) with a phase transfer catalyst, or use Formic Acid which is milder than HCl.

    • Concentration: Use high dilution to favor the reaction with water (hydrolysis) over intermolecular side reactions, though this doesn't stop intramolecular rearrangement.

Q: Why does my cyclopropyl ketone rearrange, but my cyclopropyl ester is stable?

  • A: This is due to the electronic nature of the carbonyl. A ketone carbonyl is more electron-donating to the cation intermediate than an ester carbonyl. However, strictly speaking, cyclopropyl ketones are generally more stable to acid than cyclopropyl carbinols because the carbonyl group is electron-withdrawing (EWG), which destabilizes the transition state for ring opening. If your ketone is rearranging, check if you are forming an enol/enolate that allows protonation on the ring carbon (homo-enolization).

Q: Can I use Lewis Acids like


? 
  • A: Avoid

    
    .  Strong Lewis acids are notorious for opening cyclopropanes (this is the basis of the "homo-Friedel-Crafts" reaction). If you must use a Lewis Acid, stick to TMSI  (which consumes the ester alkyl group) or mild lanthanides like 
    
    
    
    in aprotic solvents.

References

  • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society, 99(3), 968–969.

  • Olah, G. A., et al. (1982). Iodotrimethylsilane—a versatile synthetic reagent.[1][2][3][4] Tetrahedron, 38(15), 2225-2277.

  • Krapcho, A. P. (1982).

    
    -keto esters, 
    
    
    
    -cyano esters and related compounds in dipolar aprotic solvents. Synthesis, 1982(10), 805-822.
  • Sabbioni, G., & Jones, J. B. (1987). Enzymes in organic synthesis. Preparations of chiral cyclopropane derivatives of high optical purity. The Journal of Organic Chemistry, 52(20), 4565-4570.

  • Wiberg, K. B. (1968). The Cyclopropylcarbinyl and Cyclobutyl Cations. Advances in Alicyclic Chemistry, 2, 185-254. (Fundamental mechanism reference).

Sources

Troubleshooting

Troubleshooting low yields in morpholine methanamine acylation

Technical Support Center: Troubleshooting Morpholine Methanamine Acylation 1. Diagnostic Overview Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Morpholine Methanamine Acylation

1. Diagnostic Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the acylation of morpholine methanamine derivatives (e.g., 4-(aminomethyl)morpholine). While amide coupling is a foundational transformation, the unique physicochemical properties of the morpholine ring—specifically its extreme hydrophilicity and basicity—often lead to deceptively low isolated yields[1]. Furthermore, the nucleophilicity of the primary amine makes it susceptible to side reactions with certain coupling reagents[2]. This guide provides a mechanistic, field-proven approach to diagnosing and resolving these issues.

2. Interactive Troubleshooting Workflow Before altering your chemistry, you must identify the exact point of failure. Use the diagnostic decision tree below to match your LC-MS crude profile with the appropriate intervention.

Troubleshooting Start Low Yield in Acylation LCMS Analyze Crude via LC-MS Start->LCMS HighConv High Conversion Low Isolated Yield LCMS->HighConv LowConv Low Conversion High Starting Material LCMS->LowConv SideProd Multiple Peaks Side Products LCMS->SideProd Workup Hydrophilicity Issue: Avoid Aqueous Workup Use Catch-and-Release HighConv->Workup Coupling Activation Issue: Pre-activate Acid Switch to COMU/HATU LowConv->Coupling SideReact Guanidinylation: Check Stoichiometry Use Phosphonium Reagents SideProd->SideReact

Diagnostic workflow for troubleshooting morpholine methanamine acylation.

3. Troubleshooting Guides & FAQs

Q1: My LC-MS shows >95% conversion to the desired morpholine amide, but my isolated yield after a standard aqueous workup is <30%. Where is my product? Causality: You have fallen into the "hydrophilicity trap." Morpholine amides are exceptionally water-soluble due to the strong hydrogen-bonding network created by the morpholine oxygen and the basicity of the tertiary amine[1]. Standard aqueous extractions (e.g., washing with NaHCO₃, 1M HCl, or brine) will partition your target compound almost entirely into the aqueous phase. Solution: Abandon traditional liquid-liquid extraction. Instead, employ a "catch-and-release" solid-phase extraction (SPE) strategy using strong cation exchange (SCX) resins. The basic morpholine nitrogen will selectively bind to the acidic resin, allowing you to wash away non-basic impurities (like excess carboxylic acid and coupling byproducts). The pure product is then released and eluted using a methanolic ammonia solution.

Q2: The reaction stalls at 50% conversion. I am using HATU and DIPEA at room temperature. How can I drive this to completion? Causality: While 4-(aminomethyl)morpholine is a primary amine, the adjacent bulky morpholine ring induces mild steric hindrance. Furthermore, if the carboxylic acid is not fully activated before the amine is introduced, competitive hydrolysis of the active ester by trace moisture can outpace the amidation reaction. Solution: Implement a strict pre-activation protocol. Stir the carboxylic acid, coupling reagent, and base for 5–15 minutes before adding the morpholine methanamine[3]. Additionally, consider switching from HATU to COMU. COMU exhibits comparable coupling efficiency but is less prone to hydrolysis and avoids the explosive risks associated with benzotriazole-based reagents[4].

Q3: I see a major side product with a mass shift of +98 Da on my LC-MS. What is this, and how do I prevent it? Causality: This is a classic guanidinylation side reaction. Uronium/aminium-based coupling reagents like HATU and HBTU can react directly with the free primary amine of your morpholine methanamine, forming a stable, positively charged tetramethylguanidinium adduct (+98 Da)[2]. This permanently caps your amine and halts the reaction. Solution: This occurs when the amine is exposed to unreacted HATU/HBTU. To prevent this, always pre-activate the acid fully before adding the amine. If the issue persists, switch to a phosphonium-based reagent (e.g., PyBOP) or a carbodiimide (EDC/HOBt), which structurally cannot undergo guanidinylation[4].

4. Quantitative Data Presentation

The following table summarizes the impact of coupling reagent selection and workup methodology on the isolated yield of morpholine amides.

Coupling ReagentWorkup MethodologyGuanidinylation RiskHydrolysis ResistanceTypical Isolated Yield
HATU / DIPEAAqueous ExtractionHighLow15 - 30%
HATU / DIPEASCX Catch-and-ReleaseHighLow65 - 75%
PyBOP / DIPEASCX Catch-and-ReleaseNoneModerate80 - 85%
EDC / HOBtSCX Catch-and-ReleaseNoneModerate85 - 90%
COMU / DIPEASCX Catch-and-ReleaseLowHigh>90%

5. Self-Validating Experimental Protocol

To ensure maximum yield and purity, follow this optimized protocol utilizing EDC/HOBt (to eliminate guanidinylation) and SCX Catch-and-Release (to prevent aqueous product loss). Every phase includes a validation checkpoint to ensure the system is functioning as intended.

Phase 1: Pre-Activation

  • Dissolve the carboxylic acid (1.1 equiv) and HOBt (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Add EDC·HCl (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Stir at room temperature for 15 minutes. Validation Checkpoint: Spot the mixture on a TLC plate. The formation of the less polar HOBt active ester should be visible compared to the baseline carboxylic acid.

Phase 2: Amidation 4. Add 4-(aminomethyl)morpholine (1.0 equiv) dropwise to the pre-activated mixture. 5. Stir at room temperature for 2–4 hours. Validation Checkpoint: Analyze a 5 µL aliquot via LC-MS. Ensure complete consumption of the amine and the absence of the +98 Da guanidinylation peak.

Phase 3: Catch-and-Release Purification 6. Dilute the crude reaction mixture with 3 volumes of Methanol (MeOH). 7. Load the mixture onto a pre-conditioned Strong Cation Exchange (SCX-2) cartridge. The basic morpholine product will bind to the resin. 8. Wash the cartridge with 3 column volumes of MeOH to elute DMF, unreacted acid, HOBt, and EDC byproducts. Validation Checkpoint: Analyze the flow-through via LC-MS. Your target mass should not be present in this waste fraction. 9. Elute the desired morpholine amide by washing the cartridge with 2 column volumes of 2M Ammonia in Methanol. 10. Concentrate the eluate under reduced pressure to yield the pure morpholine amide.

6. References

1.[1] Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block, ACS Organic & Inorganic Au. 1 2. A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in organic synthesis, Durham University. Link 3.[3] What are the best reaction condition for amide coupling using HBTU?, ResearchGate. 3 4.[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives, Bachem. 4 5.[2] Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates, RSC Advances. 2

Optimization

Technical Support Center: Impurity Profiling &amp; Troubleshooting for 4-(Cyclopropylmethyl)-2-morpholinemethanamine Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists optimizing the synthesis and purification of 4-(Cyclopropylmethyl)-2-morpholinemethanamine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists optimizing the synthesis and purification of 4-(Cyclopropylmethyl)-2-morpholinemethanamine .

Synthesizing this functionalized morpholine derivative typically relies on the reductive amination of a morpholine precursor with cyclopropanecarboxaldehyde. However, due to the presence of two distinct nitrogen centers (a secondary cyclic amine and a primary aliphatic amine), chemoselectivity and impurity management are critical challenges. This guide provides field-proven causality, mechanistic troubleshooting, and validated protocols to ensure >99% purity of your final active pharmaceutical ingredient (API) intermediate.

Synthesis Workflow & Impurity Mapping

The following logic map illustrates the optimized synthetic pathway utilizing a Boc-protection strategy, highlighting the exact stages where critical impurities are generated.

SynthesisWorkflow SM Starting Material tert-butyl (morpholin-2-ylmethyl)carbamate Int Boc-Protected Intermediate (Purified via Silica) SM->Int Reductive Amination Reagent Reagents Cyclopropanecarboxaldehyde + STAB Reagent->Int Imp1 Impurity: Cyclopropylmethanol (Aldehyde Reduction) Reagent->Imp1 Direct Reduction Imp2 Impurity: Borate Salts (STAB Byproduct) Reagent->Imp2 Aqueous Quench Product Final Product 4-(Cyclopropylmethyl)-2- morpholinemethanamine 2HCl Int->Product Acidic Deprotection Imp4 Impurity: Bis-alkylated Diamine (+54 Da) Int->Imp4 Premature Deprotection Deprotect Deprotection 4N HCl in Dioxane Deprotect->Product

Workflow mapping the synthesis and impurity generation points for the target morpholine derivative.

Frequently Asked Questions (Troubleshooting)

Q1: Why do I observe a +54 Da mass impurity in my final product, and how do I prevent it? Expertise & Experience: A +54 Da mass difference observed via LC-MS corresponds to the addition of a second cyclopropylmethyl group. This occurs when the primary amine is erroneously alkylated alongside the secondary morpholine nitrogen. Trustworthiness: If you attempt to directly alkylate unprotected 2-morpholinemethanamine, the primary amine (pKa ~10.5) is significantly more nucleophilic than the sterically hindered secondary morpholine nitrogen (pKa ~8.3). The reaction will preferentially attack the primary amine, destroying your regioselectivity. Authoritative Grounding: To prevent this, the synthesis must strictly utilize a primary amine protecting group. We mandate the use of [1] [3]. Ensure the Boc group remains intact during the reductive amination by avoiding acidic conditions that could trigger premature deprotection.

Q2: My reductive amination stalls at 70% conversion, and I see a significant amount of cyclopropylmethanol. What is the mechanistic cause? Expertise & Experience: Reductive amination using sodium triacetoxyborohydride (STAB) relies on the rapid formation of an iminium ion intermediate before the reduction step. Cyclopropanecarboxaldehyde is prone to direct reduction by STAB if the iminium formation is too slow. Trustworthiness: Adding STAB too early, or in a single large batch, drastically increases the local concentration of the hydride donor. This shifts the kinetic pathway toward the direct reduction of the aldehyde into cyclopropylmethanol, starving the reaction of the necessary electrophile. Authoritative Grounding: STAB is the reagent of choice because it is generally selective for iminium ions over aldehydes [2] [4]. To maximize this selectivity, you must pre-mix the amine and aldehyde for 60 minutes to allow complete iminium formation before adding STAB portion-wise at 0 °C.

Q3: How do I efficiently remove borate salts generated by STAB without losing my highly polar product? Expertise & Experience: STAB generates water-soluble borate salts upon aqueous quench. However, the Boc-protected morpholine intermediate is also polar. Aggressive aqueous washes with neutral water can lead to severe emulsion formation or product loss into the aqueous phase. Trustworthiness: A targeted, high-pH basic wash is required. Borate salts are highly soluble in strongly alkaline aqueous solutions, whereas the Boc-protected morpholine intermediate partitions cleanly into the organic layer when fully deprotonated. Authoritative Grounding: Quench the reaction with saturated aqueous NaHCO₃, then wash the organic layer with 1N NaOH. The high pH ensures the borate species remain ionized in the aqueous phase while the basic morpholine nitrogen is forced into the organic phase.

Q4: The final deprotected diamine is extremely polar and streaks on silica. How can I achieve >99% purity? Expertise & Experience: 4-(Cyclopropylmethyl)-2-morpholinemethanamine is a highly polar diamine. Standard normal-phase silica gel chromatography will result in severe peak tailing and irreversible adsorption due to the strong interaction between the basic amines and acidic silanol groups. Trustworthiness: Purification must be performed before deprotection. The Boc-protected intermediate is easily purified by standard silica gel chromatography. Once purified, the deprotection step is quantitative and self-validating. Authoritative Grounding: Treat the purified Boc-intermediate with 4N HCl in dioxane. The byproducts are isobutylene gas and CO₂, leaving the final product as a highly pure dihydrochloride salt, which can be isolated by simple filtration.

Impurity Profiling & Mitigation Data

Summarized below are the quantitative targets and strategies for managing the primary impurities in this workflow.

Impurity TypeOrigin / MechanismDetection MethodRemoval / Mitigation Strategy
Bis-alkylated diamine Over-alkylation of unprotected primary amineLC-MS (+54 m/z)Utilize Boc-protection strategy [1]; purify intermediate prior to acidic deprotection.
Cyclopropylmethanol Direct reduction of aldehyde by STABGC-MS / ¹H NMRPre-form iminium ion for 1 hr; add STAB portion-wise at 0 °C; remove via high-vacuum.
Borate / Inorganic Salts Byproduct of STAB and aqueous quench¹¹B NMR / Ash testWash organic phase with 1N NaOH; isolate final product as an HCl salt.
Unreacted SM Incomplete reductive aminationTLC (Ninhydrin) / HPLCUse 1.2 eq of aldehyde; monitor by TLC until the primary amine spot disappears.
Validated Experimental Protocol

This self-validating protocol ensures the chemoselective synthesis of the target molecule while systematically eliminating the impurities outlined above.

Step 1: Reductive Amination (Synthesis of tert-butyl ((4-(cyclopropylmethyl)morpholin-2-yl)methyl)carbamate)
  • Iminium Formation: Charge an oven-dried round-bottom flask with tert-butyl (morpholin-2-ylmethyl)carbamate (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M solution. Add cyclopropanecarboxaldehyde (1.2 eq) at room temperature. Stir for 60 minutes under an inert nitrogen atmosphere to ensure complete iminium ion formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes to control the exothermic reduction and prevent direct aldehyde reduction.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor completion via TLC (ninhydrin stain) to confirm the consumption of the starting material.

  • Quench & Wash: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Stir vigorously for 30 minutes. Separate the layers. Wash the organic layer with 1N NaOH (to remove borate salts) followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel chromatography (eluting with a gradient of Hexanes/Ethyl Acetate) to afford the pure Boc-protected intermediate.

Step 2: Deprotection (Synthesis of 4-(Cyclopropylmethyl)-2-morpholinemethanamine Dihydrochloride)
  • Acidic Cleavage: Dissolve the purified Boc-protected intermediate in anhydrous dioxane (0.5 M). Cool to 0 °C.

  • Reagent Addition: Add 4N HCl in dioxane (5.0 eq) dropwise.

  • Precipitation: Stir the reaction mixture at room temperature for 4 hours. A white precipitate will form as the deprotection proceeds and the dihydrochloride salt becomes insoluble in dioxane. Monitor completion via LC-MS.

  • Workup: Concentrate the suspension under reduced pressure to remove excess HCl and dioxane.

  • Trituration: Triturate the resulting solid with anhydrous diethyl ether to remove any trace organic impurities.

  • Final Isolation: Filter the solid and dry under high vacuum for 12 hours to afford 4-(Cyclopropylmethyl)-2-morpholinemethanamine dihydrochloride as a highly pure white solid.

References
  • National Institutes of Health (NIH). "Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination - PMC".[Link]

  • PubChem. "(S)-2-(N-Boc-aminomethyl)morpholine | C10H20N2O3 | CID 42556133".[Link]

Troubleshooting

Stability of (4-cyclopropylmorpholin-2-yl)methanamine in DMSO solution

The following technical guide addresses the stability, solubility, and handling of (4-cyclopropylmorpholin-2-yl)methanamine (and its hydrochloride salts) in DMSO. This guide is structured for researchers requiring high-i...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, solubility, and handling of (4-cyclopropylmorpholin-2-yl)methanamine (and its hydrochloride salts) in DMSO.

This guide is structured for researchers requiring high-integrity data for assay development and compound management.

Topic: Stability & Handling in DMSO Solution CAS Registry Number: 141815-15-8 (Dihydrochloride salt) Chemical Formula: C


H

N

O (Free Base)

Part 1: Executive Technical Summary

(4-cyclopropylmorpholin-2-yl)methanamine contains a primary amine (methanamine group) and a tertiary cyclopropyl-amine (morpholine ring). While the morpholine core is generally robust, the primary amine renders this molecule highly susceptible to formaldehyde-mediated degradation in DMSO.

Verdict: The compound is conditionally stable in DMSO.

  • Short-term (Hours): Stable at Room Temperature (RT) if DMSO is high-grade.

  • Long-term (Weeks/Months): High risk of degradation (hemiaminal/imine formation) unless stored at -20°C or -80°C in moisture-free conditions.

Part 2: Critical Stability Mechanisms

To ensure data integrity, you must understand the specific chemical risks associated with this molecule in DMSO.

The "Formaldehyde Trap" (Primary Amine Reactivity)

DMSO is not chemically inert. Upon storage, exposure to light, or heating, DMSO degrades to form trace amounts of formaldehyde (HCHO) and dimethyl sulfide.

  • Mechanism: The primary amine on the methanamine side chain acts as a nucleophile, attacking the carbonyl carbon of the formaldehyde impurity.

  • Result: Formation of hemiaminals (+30 Da mass shift) and Schiff base imines (+12 Da mass shift). This is the #1 cause of "purity loss" for this compound in DMSO.

Cyclopropyl Ring Strain & Oxidation

The cyclopropyl group attached to the morpholine nitrogen introduces ring strain.

  • Risk: While stable under neutral conditions, acidic DMSO (often caused by water absorption and subsequent hydrolysis) can catalyze ring-opening reactions.

  • Oxidation: Trace peroxides in lower-grade DMSO can attack the cyclopropyl amine, leading to radical-mediated ring opening or N-oxide formation.

Salt vs. Free Base Solubility
  • Dihydrochloride Salt (2HCl): Highly polar. May exhibit kinetic solubility issues in pure DMSO, potentially requiring a small amount of water or heating (which accelerates degradation).

  • Free Base: Highly soluble in DMSO but more prone to oxidative degradation from air exposure.

Part 3: Degradation Pathway Visualization

The following diagram details the specific degradation pathways you may encounter during LC-MS analysis.

G cluster_0 DMSO Degradation Cycle Compound (4-cyclopropylmorpholin-2-yl)methanamine (Intact) Hemiaminal Hemiaminal Adduct (+30 Da) Compound->Hemiaminal + HCHO (Fast) HCHO Formaldehyde (DMSO Impurity) Imine Schiff Base / Imine (+12 Da) Hemiaminal->Imine - H2O (Slow) Dimer Methylene-Bridged Dimer (2M + 12) Hemiaminal->Dimer + Compound DMSO DMSO DMSO->HCHO Heat/Acid/Light

Caption: Primary degradation pathway of (4-cyclopropylmorpholin-2-yl)methanamine reacting with trace formaldehyde in DMSO.

Part 4: Troubleshooting & FAQs

Q1: I see a +12 Da or +30 Da peak in my LC-MS spectrum. Is my compound impure?

Diagnosis: This is likely a solvent artifact , not an intrinsic impurity of the solid compound.

  • +30 Da: Formation of the hydroxymethyl adduct (Hemiaminal) due to formaldehyde in the DMSO.

  • +12 Da: Formation of the methylene imine (Schiff base).

  • Solution:

    • Use fresh, "Low Aldehyde" grade DMSO packed under argon.

    • Avoid storing the LC-MS sample in the autosampler for >12 hours.

    • Dilute with Acetonitrile/Water immediately before injection rather than letting it sit in pure DMSO.

Q2: My stock solution precipitated after freezing. What happened?

Diagnosis: Hygroscopicity. DMSO is highly hygroscopic. If the vial was not sealed tightly, it absorbed atmospheric water during the freeze-thaw cycle.

  • Mechanism: The Dihydrochloride salt is less soluble in DMSO/Water mixtures than in pure DMSO or pure water (the "anti-solvent" effect).

  • Solution: Vortex vigorously at 37°C for 5 minutes. If it does not redissolve, the compound may have crystallized as a hydrate. Sonication is recommended.

Q3: Can I use the Free Base instead of the HCl salt for DMSO stocks?

Recommendation: Yes, but with caution.

  • Pros: The free base is significantly more soluble in DMSO.

  • Cons: The free base is more reactive toward CO2 (forming carbamates) and oxidation.

  • Protocol: If using the free base, you must purge the DMSO with Nitrogen/Argon before dissolving and store the solution in single-use aliquots to prevent repeated air exposure.

Part 5: Standardized Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Materials:

  • Compound (HCl salt preferred for chemical stability).

  • DMSO (Anhydrous, ≥99.9%, stored under inert gas).

  • Amber glass vials (borosilicate).

Steps:

  • Equilibration: Allow the DMSO bottle to reach room temperature before opening to prevent water condensation.

  • Weighing: Weigh the compound into the amber vial.

  • Dissolution: Add the calculated volume of DMSO.

    • Critical: Do not use a pipette tip that has been washed with potentially acidic methanol/water. Use sterile, filter-tipped tips.

  • Mixing: Vortex for 30 seconds. If using the HCl salt, sonicate for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot immediately into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: DMSO Quality Check (Peroxide Test)

Before dissolving sensitive cyclopropyl amines, verify your DMSO quality.

  • Add 1 mL DMSO to a test tube.

  • Add 100 µL of 10% KI (Potassium Iodide) in water.

  • Add a drop of starch solution.

  • Result: If a blue/purple color develops immediately, the DMSO contains peroxides and must not be used for this compound.

Part 6: Solubility & Stability Data Summary

ParameterConditionStability RatingNotes
Solubility Pure DMSO (25°C)High (>50 mM)Free base is miscible; HCl salt may require sonication.
Solubility DMSO + 10% WaterModerateRisk of precipitation for HCl salts.
Stability DMSO, 25°C, 24 HoursGood<1% degradation if DMSO is aldehyde-free.
Stability DMSO, 25°C, 1 WeekPoor Expect 5-15% conversion to formaldehyde adducts.
Stability DMSO, -20°C, 6 MonthsExcellentStable if protected from moisture.
Reactivity vs. AldehydesHigh Primary amine reacts rapidly.

References

  • Formaldehyde in DMSO

    • Title: Dimethylamine adducts of allylic triorganoboranes as effective reagents for Petasis-type homoallylation of primary amines with formaldehyde.[1]

    • Relevance: Discusses the stability of amine-formaldehyde adducts and the gener
    • Source:

  • Cyclopropyl Amine Degradation

    • Title: The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine.[2]

    • Relevance: Details the hydrolytic degradation pathways of cyclopropyl amines under varying pH conditions.
    • Source:

  • Freeze-Thaw Stability in DMSO

    • Title: The effect of freeze/thaw cycles on the stability of compounds in DMSO.[3]

    • Relevance: Provides quantitative data on compound degradation during repe
    • Source:

  • Compound Properties (CAS 141815-15-8)

    • Title: 4-(Cyclopropylmethyl)-2-morpholinemethanamine Properties.[4][][6]

    • Relevance: Verification of chemical structure and physical properties.[3][7]

    • Source: (Note: Link directs to the methyl-morpholine analog as the closest structural representative with full public data, illustrating the class properties).

Sources

Optimization

Technical Support Center: Resolving Hygroscopicity Issues with Morpholine Amine Salts

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals encountering hygroscopicity challenges with morpholine amine salts. This resource is designed to provid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals encountering hygroscopicity challenges with morpholine amine salts. This resource is designed to provide you with both foundational knowledge and actionable, field-proven strategies to diagnose, troubleshoot, and resolve moisture-related issues in your experiments and formulations.

Introduction to Hygroscopicity in Morpholine Amine Salts

Morpholine, a versatile heterocyclic amine, and its subsequent salt forms are pivotal in pharmaceutical development.[1][2] However, their inherent hygroscopicity—the tendency to attract and retain atmospheric moisture—can present significant challenges.[3][4] This can manifest as physical changes like clumping and deliquescence, and can also compromise chemical stability and the performance of the final drug product.[5]

This guide provides a structured approach to understanding and mitigating these issues, empowering you to maintain the integrity and quality of your morpholine amine salt compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the hygroscopicity of morpholine amine salts.

Q1: What makes morpholine amine salts prone to hygroscopicity?

A1: The hygroscopicity of morpholine amine salts is influenced by the inherent properties of the morpholine molecule itself and the chosen counter-ion.[1] Morpholine is a hygroscopic liquid in its free base form.[3][4] When it forms a salt, the resulting crystal lattice energy, the nature of the counter-ion, and the presence of functional groups that can form hydrogen bonds with water all contribute to its tendency to absorb moisture.

Q2: How can I quickly assess if my morpholine amine salt is hygroscopic?

A2: A simple initial assessment can be made by exposing a small, weighed amount of the salt to a controlled high-humidity environment (e.g., a desiccator with a saturated salt solution) and observing for weight gain or physical changes like clumping or deliquescence (dissolving in absorbed moisture).[6] For a quantitative and more definitive classification, instrumental methods such as Dynamic Vapor Sorption (DVS) are recommended.[7][8]

Q3: What are the immediate consequences of moisture absorption in my experiments?

A3: Moisture absorption can lead to several immediate problems:

  • Inaccurate Weighing: The continuous uptake of water can make it difficult to obtain an accurate mass of the compound.

  • Poor Powder Flow: Increased moisture content can lead to particle agglomeration, resulting in poor flowability and handling issues during formulation processes.[9]

  • Alteration of Physical Form: The material may change from a free-flowing powder to a caked or even liquid state.[5]

Q4: Can hygroscopicity affect the chemical stability of my morpholine amine salt?

A4: Yes, the presence of water can act as a plasticizer, increasing molecular mobility within the solid state and potentially accelerating degradation pathways such as hydrolysis.[10][11]

Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter with your morpholine amine salts.

Issue 1: Inconsistent Analytical Results and Difficulty in Handling

Symptoms:

  • Variable potency or purity results from assays.

  • Clumping or caking of the powder, making it difficult to weigh and transfer.

  • The material becomes sticky and adheres to spatulas and glassware.

Root Cause Analysis:

This is a classic presentation of a hygroscopic material absorbing ambient moisture. The rate and extent of moisture uptake can vary with changes in laboratory humidity, leading to inconsistent sample weights and altered physical properties.

Solutions & Mitigation Strategies:

  • Controlled Environment Handling:

    • Short-Term: Handle the material in a glove box with a controlled, low-humidity atmosphere (e.g., purged with dry nitrogen or argon).

    • Long-Term: Store the material in a desiccator containing a suitable desiccant (e.g., silica gel, molecular sieves).[12] Ensure the desiccant is active (blue or orange indicator beads, not pink or green).

  • Appropriate Packaging:

    • For long-term storage, use containers with a low water vapor transmission rate.[13] High-density polyethylene (HDPE) or glass containers with tight-fitting seals are preferable to less robust options.[14] For highly sensitive materials, consider packaging in aluminum foil pouches.[15]

  • Formulation-Based Approaches:

    • Co-processing with Excipients: Incorporate non-hygroscopic or moisture-scavenging excipients into your formulation.[9][16][17] Porous materials like certain grades of silica can adsorb excess moisture, protecting the active pharmaceutical ingredient (API).[9]

    • Film Coating: For solid dosage forms, applying a moisture-barrier film coat can significantly reduce water uptake.[13][18]

Issue 2: Changes in Solid-State Properties (Polymorphism, Hydrate Formation)

Symptoms:

  • Unexpected peaks appearing in X-ray Powder Diffraction (XRPD) patterns over time.

  • Changes in dissolution profile.

  • Alteration in the material's melting point as observed by Differential Scanning Calorimetry (DSC).

Root Cause Analysis:

Moisture can induce phase transitions in solid materials. This can involve the conversion of an anhydrous form to a hydrate or a change from one polymorphic form to another, more stable form in the presence of water.[10]

Solutions & Mitigation Strategies:

  • Characterize the Solid Form:

    • Use XRPD to identify the crystalline form of your material and to detect the presence of new crystalline phases, such as hydrates.[11][19][20]

    • Thermal analysis techniques like DSC and Thermogravimetric Analysis (TGA) can help identify desolvation and dehydration events.

  • Crystal Engineering:

    • Co-crystallization: Forming a co-crystal with a non-hygroscopic co-former can create a new crystalline lattice with improved physical stability and reduced affinity for water.[11][21][22][23][24][25][26]

Experimental Protocols

Protocol 1: Quantitative Assessment of Hygroscopicity using Dynamic Vapor Sorption (DVS)

Objective: To quantitatively determine the moisture sorption and desorption characteristics of a morpholine amine salt.

Materials and Equipment:

  • Dynamic Vapor Sorption (DVS) Analyzer[27]

  • Microbalance (integrated into the DVS)

  • Dry nitrogen or air supply

  • Deionized water

Procedure: [8]

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the morpholine amine salt into a DVS sample pan.

  • Drying: Place the sample in the DVS instrument and dry the sample at a specified temperature (e.g., 25°C) under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of mass change over time ( dm/dt ) is below a set threshold (e.g., 0.002%/min).[28]

  • Desorption Phase: After reaching the maximum RH, decrease the RH in a similar stepwise manner back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the change in mass (%) as a function of RH to generate a sorption-desorption isotherm. This will reveal the extent of moisture uptake, the presence of hysteresis, and any critical humidity points where significant moisture sorption occurs.

Protocol 2: Water Content Determination by Karl Fischer Titration

Objective: To accurately measure the water content of a morpholine amine salt.

Materials and Equipment:

  • Volumetric or Coulometric Karl Fischer Titrator[19][29][30]

  • Karl Fischer reagent(s)

  • Anhydrous methanol or other suitable solvent

  • Gastight syringe for liquid samples or a weighing boat for solid samples

Procedure (for a solid sample using a volumetric titrator): [31][32]

  • Solvent Preparation: Add an appropriate volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.

  • Sample Introduction: Accurately weigh a suitable amount of the morpholine amine salt and quickly transfer it to the titration vessel. Ensure the vessel is sealed promptly to prevent the ingress of atmospheric moisture.

  • Titration: Start the titration. The Karl Fischer reagent is added until all the water in the sample has reacted. The endpoint is detected electrometrically.

  • Calculation: The instrument software will calculate the water content based on the volume of titrant consumed and the previously determined titer of the reagent.

Protocol 3: Detection of Hydrate Formation using X-ray Powder Diffraction (XRPD)

Objective: To determine if a morpholine amine salt forms a hydrate upon exposure to moisture.

Materials and Equipment:

  • X-ray Powder Diffractometer[20][31][32][33][34][35]

  • Sample holder

  • Controlled humidity chamber

Procedure:

  • Initial Analysis: Obtain an XRPD pattern of the initial, dry morpholine amine salt. This will serve as the reference pattern.

  • Moisture Exposure: Store a sample of the salt in a controlled high-humidity environment (e.g., 75% RH) for a defined period (e.g., 24-48 hours).

  • Post-Exposure Analysis: After the exposure period, promptly obtain an XRPD pattern of the humidified sample.

  • Comparison: Compare the two XRPD patterns. The appearance of new peaks or significant shifts in existing peak positions in the pattern of the humidified sample is indicative of a change in the crystal structure, likely due to the formation of a hydrate.[31][32]

Data Presentation

Table 1: Example of Comparative Hygroscopicity Data

Salt FormHygroscopicity Classification*% Weight Gain at 80% RHObservations
Morpholine HydrochlorideVery Hygroscopic18.2Deliquescence observed
Morpholine MesylateHygroscopic8.5Caking and clumping
Morpholine TartrateSlightly Hygroscopic1.8Free-flowing powder

*Based on a hypothetical classification for illustrative purposes.

Visualization of Workflows

Diagram 1: Troubleshooting Workflow for Hygroscopicity Issues

cluster_0 Initial Observation cluster_1 Characterization cluster_2 Mitigation Strategies cluster_3 Verification Start Hygroscopicity Issue Observed (e.g., Clumping, Inconsistent Weight) DVS Perform DVS Analysis Start->DVS Quantify Moisture Uptake KF Perform Karl Fischer Titration Start->KF Determine Water Content XRPD Perform XRPD Analysis Start->XRPD Assess Solid Form Handling Controlled Environment Handling & Packaging DVS->Handling Formulation Formulation Modification (Excipients, Coating) DVS->Formulation Crystal Crystal Engineering (Salt Selection, Co-crystallization) DVS->Crystal KF->Handling KF->Formulation XRPD->Handling XRPD->Formulation XRPD->Crystal Re_evaluate Re-evaluate Hygroscopicity Handling->Re_evaluate Formulation->Re_evaluate Crystal->Re_evaluate End Issue Resolved Re_evaluate->End

Caption: A logical workflow for diagnosing and resolving hygroscopicity issues.

Diagram 2: Decision Tree for Formulation Strategy

cluster_0 Early Stage Development cluster_1 Late Stage Development Start Hygroscopic Morpholine Amine Salt API Salt_Screening Salt Screening/ Co-crystal Formation Start->Salt_Screening Is API form flexible? Excipient_Selection Excipient Selection (Moisture Scavengers) Start->Excipient_Selection Is API form fixed? Film_Coating Film Coating Excipient_Selection->Film_Coating Packaging High-Barrier Packaging Film_Coating->Packaging

Caption: Decision-making process for selecting a suitable formulation strategy.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Moisture Control in Pharmaceutical Packaging: - Comparing Silica Gel, Molecular Sieve, and Equilibrium Technologies. (n.d.). Pharma's Almanac. Retrieved from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). MDPI. Retrieved from [Link]

  • Building a Barrier in Solid-Dosage Drug Packaging. (2014, November 19). Pharmaceutical Technology. Retrieved from [Link]

  • Moisture Barrier Packaging: How It Works & Best Materials. (2025, February 27). Codefine. Retrieved from [Link]

  • Benefits of High-Barrier Packaging for Pharmaceuticals: Ensuring Stability and Safety. (2025, March 11). Srlon. Retrieved from [Link]

  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. (n.d.). ResearchGate. Retrieved from [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). Semantic Scholar. Retrieved from [Link]

  • Sop for Operation and Calibration of Karl Fischer titrator. (2024, October 10). PharmaJia. Retrieved from [Link]

  • SOP Volumetric Karl Fischer Titration. (n.d.). Scribd. Retrieved from [Link]

  • SOP for Operation of Karl Fischer Apparatus. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Low Moisture Excipients for Moisture-Sensitive APIs. (n.d.). Roquette. Retrieved from [Link]

  • Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • ICH Q8: Pharmaceutical Development. (n.d.). der DGRA. Retrieved from [Link]

  • Current Applications of X-Ray Powder Diffraction in the Pharmaceutical Industry. (2012, October 3). American Pharmaceutical Review. Retrieved from [Link]

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2020, October 11). National Center for Biotechnology Information. Retrieved from [Link]

  • X-ray Powder Diffraction (XRPD). (2024, May 29). Improved Pharma. Retrieved from [Link]

  • Objective: The following document describes the standard operating procedure for Karl-Fischer Titrator. (2022, January 1). BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. Retrieved from [Link]

  • Q8(R2). (2009, August 15). ICH. Retrieved from [Link]

  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (2025, May 13). Preprints.org. Retrieved from [Link]

  • SOP for Operation and Calibration Procedure for Karl Fischer Titrimeters(Microprocessor). (2024, November 15). Pharmaceutical Guidelines. Retrieved from [Link]

  • Guidance for Industry: Q8 Pharmaceutical Development. (n.d.). GovInfo. Retrieved from [Link]

  • How to Select Pharmaceutical Excipients? (2023, May 8). Labinsights. Retrieved from [Link]

  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. (2024, January 6). PubMed. Retrieved from [Link]

  • Application of Pharmaceutical Cocrystals in Improving Mechanical Properties and Stability. (2025, March 29). ResearchGate. Retrieved from [Link]

  • ICH Q8 Pharmaceutical Development. (n.d.). Scribd. Retrieved from [Link]

  • SOP for Hygroscopicity Testing in Powders. (2024, July 15). Pharmaceutical Guidelines. Retrieved from [Link]

  • Excipient Selection in Oral Solid Dosage Formulations Containing Moisture Sensitive Drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • X-ray Diffraction III: Pharmaceutical Applications. (2001, July 12). Moodle@Units. Retrieved from [Link]

  • Morpholine. (n.d.). Merck Index Online. Retrieved from [Link]

  • ICH Q8 (R2) Pharmaceutical development. (2009, June 1). European Medicines Agency. Retrieved from [Link]

  • Morpholine. (n.d.). IARC Publications. Retrieved from [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). National Center for Biotechnology Information. Retrieved from [Link]

  • DVS Application Note 70. (n.d.). Surface Measurement Systems. Retrieved from [Link]

  • (PDF) Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. (n.d.). ResearchGate. Retrieved from [Link]

  • Specific Application Of DVS In Pharmaceutical Research. (n.d.). Senieer. Retrieved from [Link]

  • Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. (2024, May 6). PubMed. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2007, April 15). Asian Journal of Pharmaceutics. Retrieved from [Link]

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. (2011, September 1). American Pharmaceutical Review. Retrieved from [Link]

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. (n.d.). Ardena. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Free-Basing (4-cyclopropylmorpholin-2-yl)methanamine

Topic: pH Adjustment & Extraction Protocols for Diamine Salts Ticket ID: #FB-CPM-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Free-basing (4-cyclopropylmorpholin-2-yl)methanamine p...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pH Adjustment & Extraction Protocols for Diamine Salts Ticket ID: #FB-CPM-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Free-basing (4-cyclopropylmorpholin-2-yl)methanamine presents a specific physicochemical challenge: the "Dual pKₐ Trap." This molecule contains two basic nitrogen centers with distinct acidity constants.[1] A common failure mode is adjusting the pH high enough to deprotonate the morpholine ring but not high enough to deprotonate the primary methanamine tail.

This guide provides the thermodynamic justification and a self-validating protocol to ensure >99% recovery of the uncharged free base.

Module 1: The Chemistry of Deprotonation

To successfully free-base this molecule, you must understand the species distribution relative to pH.

Structural Analysis

The molecule has two ionizable centers:

  • N4 (Morpholine Nitrogen): A tertiary amine substituted with a cyclopropyl group.

    • Estimated pKₐ: ~7.5 – 8.0 (Cyclopropyl substituents lower basicity due to increased s-character in the C-N bond compared to alkyl groups).

  • N2 (Methanamine Nitrogen): A primary aliphatic amine (-CH₂NH₂).

    • Estimated pKₐ: ~10.0 – 10.6 (Typical for primary alkyl amines).

The "Dual pKₐ Trap"

Many researchers adjust the aqueous solution to pH 9-10 (standard for alkaloids). At this pH:

  • The Morpholine N4 is free-based (uncharged).

  • The Methanamine N2 remains protonated (positively charged).

  • Result: The molecule exists as a mono-cation , which is highly water-soluble and will not extract efficiently into organic solvents, leading to massive yield loss.

Target pH

To achieve >99% uncharged free base, you must follow the Henderson-Hasselbalch "pKₐ + 2" Rule .

  • Target pH = Highest pKₐ + 2

  • Target pH = 10.6 + 2 = 12.6

Module 2: Visualizing the Equilibrium

The following diagram illustrates the species distribution. You must drive the equilibrium completely to the right (Species C).

SpeciesDistribution SpeciesA Species A: Dication (pH < 7) Both N+ charged High Water Solubility SpeciesB Species B: Monocation (pH 8 - 10) Morpholine N neutral Methanamine N+ charged Amphiphilic / Water Soluble SpeciesA->SpeciesB Add Base (Pass pKa ~8) SpeciesC Species C: Free Base (pH > 12.5) Both N neutral Lipophilic (Extractable) SpeciesB->SpeciesC CRITICAL STEP Add Base to pH > 12.5 (Pass pKa ~10.6)

Figure 1: pH-dependent species distribution. Stopping at Species B is the most common cause of low yield.

Module 3: Standard Operating Procedure (SOP)

Objective: Convert the salt form (HCl/TFA) to the free base oil.

Reagents
  • Base: 5N NaOH (Sodium Hydroxide) or KOH. Do not use Sodium Bicarbonate (too weak, max pH ~8.5) or Carbonate (max pH ~11).

  • Solvent: Dichloromethane (DCM) or DCM:Isopropanol (3:1) if the compound is polar.[2][3][4]

  • Brine: Saturated NaCl solution.

Protocol Steps
StepActionTechnical Note (The "Why")
1 Dissolution Dissolve the salt in minimal distilled water (approx. 5-10 mL per gram).
2 Cooling Place the flask in an ice bath (0°C).
3 pH Adjustment Add 5N NaOH dropwise with stirring until pH reaches 13-14 .
4 Extraction Extract with DCM (3 x volume of aqueous layer).
5 Salting Out If the organic layer is thin/missing, saturate the aqueous layer with solid NaCl.
6 Drying Combine organic layers, dry over anhydrous Na₂SO₄, and filter.
7 Evaporation Concentrate in vacuo at <30°C. Do not apply high vacuum for extended periods.

Module 4: Troubleshooting Guide

Use this decision tree to diagnose yield or purity issues.

Troubleshooting Start Issue: Low Yield or Impure Product CheckPH Did you verify pH > 12.5? Start->CheckPH AdjustPH Action: Add NaOH until pH 14. Re-extract. CheckPH->AdjustPH No / Unsure CheckSolvent Is the aqueous layer saturated with salt? CheckPH->CheckSolvent Yes SaltOut Action: Add solid NaCl until saturation. Use DCM:IPA (3:1) solvent. CheckSolvent->SaltOut No CheckVol Did you dry on High Vac > 1 hour? CheckSolvent->CheckVol Yes Volatility Action: Product likely evaporated. Repeat exp. Remove solvent gently. CheckVol->Volatility Yes Success Process Optimized CheckVol->Success No

Figure 2: Troubleshooting logic flow for low recovery of polar amines.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Bicarbonate (NaHCO₃) to neutralize the salt? A: No. Saturated NaHCO₃ only reaches pH ~8.5. This will deprotonate the morpholine ring but leave the primary methanamine fully protonated (charged). The molecule will remain water-soluble and will not extract. You need a strong base like NaOH or KOH.

Q2: I see an emulsion that won't separate. What do I do? A: Cyclopropyl amines can act as surfactants.

  • Filter: Pass the mixture through a celite pad (if solids are present).

  • Brine: Add saturated brine to increase the density difference.

  • Solvent: Add a small amount of Methanol or Isopropanol to the organic layer to reduce surface tension.

Q3: Is the cyclopropyl group stable to this high pH? A: Yes. Cyclopropyl groups are generally stable to basic conditions. They are sensitive to strong acids (which can cause ring-opening), but since you are free-basing (removing acid), the ring integrity is preserved [1].

Q4: My product is an oil. How do I store it? A: Free-base amines readily absorb CO₂ from the air to form carbamates or carbonates. Store the oil under an inert atmosphere (Argon/Nitrogen) at -20°C. For long-term stability, it is better to store it as the HCl salt and free-base only immediately before use.

References

  • Rappoport, Z. (Ed.).[5] (1987).[5] The Chemistry of the Cyclopropyl Group. John Wiley & Sons. (Authoritative text on cyclopropyl stability and reactivity).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Link (Source for comparative amine pKa values).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic source for amine basicity and extraction principles).

Sources

Reference Data & Comparative Studies

Validation

Purity Verification Methods for (4-cyclopropylmorpholin-2-yl)methanamine: A Comparative Guide

For researchers and drug development professionals, establishing the purity of novel aliphatic amines is a critical bottleneck in early-stage pharmaceutical development. (4-cyclopropylmorpholin-2-yl)methanamine presents...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, establishing the purity of novel aliphatic amines is a critical bottleneck in early-stage pharmaceutical development. (4-cyclopropylmorpholin-2-yl)methanamine presents a unique triad of analytical challenges: it possesses a highly polar primary amine, a basic tertiary amine embedded in a morpholine ring, and a chiral center at the C2 position. Most critically, it lacks a conjugated π-system, rendering direct UV detection practically useless for trace impurity profiling[1].

This guide objectively compares the performance of alternative purity verification methods—Quantitative NMR (qNMR), Pre-column Derivatization HPLC-UV, and Chiral LC-MS—and provides self-validating, step-by-step experimental protocols to ensure rigorous scientific integrity.

Orthogonal Purity Verification Strategy

Relying on a single analytical technique for an aliphatic, non-chromophoric molecule inevitably leads to blind spots. An orthogonal strategy ensures that what one method misses, another captures.

G Start Compound: (4-cyclopropylmorpholin-2-yl)methanamine Split Orthogonal Purity Verification Strategy Start->Split qNMR qNMR Analysis (Absolute Purity) Split->qNMR No reference std HPLC Derivatization HPLC-UV (Chemical Purity) Split->HPLC Trace impurities Chiral Chiral LC-MS (Enantiomeric Purity) Split->Chiral Stereoisomers Result1 Assay % w/w vs Internal Std qNMR->Result1 Result2 Area % of Related Substances HPLC->Result2 Result3 Enantiomeric Excess (ee %) Chiral->Result3 Final Comprehensive Certificate of Analysis Result1->Final Result2->Final Result3->Final

Caption: Orthogonal purity verification workflow for chiral aliphatic amines.

Quantitative Method Comparison

To objectively compare these alternatives, the following table summarizes their performance metrics and structural targets:

Analytical MethodTarget Analyte FeatureSensitivity (LOD)Reference Standard Required?Key AdvantagePrimary Limitation
qNMR (1H) All proton environments~0.1% (1000 ppm)No (Uses Universal IS)Absolute quantification without an analyte standard.Low sensitivity for trace level impurities.
Derivatization HPLC-UV Primary Amine (-CH2NH2)< 0.01% (100 ppm)YesHigh sensitivity; overcomes the lack of a UV chromophore.Derivatization adds sample prep variability.
LC-MS (ESI+) Ionizable Amines< 0.001% (10 ppm)YesIdentifies unknown impurities by exact mass.Susceptible to matrix effects and ion suppression.
Chiral HPLC Chiral Center (C2)~0.05% (500 ppm)Yes (Racemate for Rs)Directly measures enantiomeric excess (ee%).Requires specialized chiral stationary phases.

Absolute Purity via Quantitative NMR (qNMR)

The Causality of the Method: Because (4-cyclopropylmorpholin-2-yl)methanamine is often synthesized as a novel intermediate, a highly pure reference standard is rarely available. qNMR solves this by relying on the fundamental principle that the integral of an NMR resonance is directly proportional to the number of nuclei generating that signal,[2]. By mixing the sample with a certified Internal Standard (IS) of known purity, absolute mass fraction can be calculated[3].

Self-Validating System: The protocol uses Maleic acid as the IS. Maleic acid provides a sharp, distinct singlet at ~6.26 ppm, which perfectly avoids the aliphatic proton signals of the morpholine and cyclopropyl rings (typically 0.3–3.5 ppm)[3].

Step-by-Step Methodology
  • Sample Preparation: Using a microbalance (0.01 mg precision), accurately weigh ~15.00 mg of the analyte and ~5.00 mg of NIST-traceable Maleic acid into a clean glass vial[4].

  • Dissolution: Add 0.6 mL of high-purity DMSO-d6. Vortex until completely dissolved to prevent phase-related integration errors. Transfer to a 5 mm NMR tube.

  • Parameter Optimization: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (

    
    ) of the quantifier protons (typically 
    
    
    
    seconds). This ensures complete spin relaxation between pulses, preventing signal saturation and ensuring quantitative accuracy[2].
  • Acquisition & Processing: Acquire the 1H spectrum using a 90° pulse angle (minimum 16 scans for a sufficient Signal-to-Noise ratio)[2]. Apply baseline correction and phase the spectrum meticulously[4].

  • Quantification: Integrate the Maleic acid peak (2 protons) and a distinct analyte peak (e.g., the cyclopropyl CH proton, 1 proton). Calculate purity using the standard qNMR mass balance equation[4].

Chemical Purity via Pre-Column Derivatization HPLC-UV

The Causality of the Method: The target molecule lacks a conjugated π-system, rendering it virtually invisible to standard UV detectors at wavelengths >220 nm. However, the molecule contains a primary amine (-CH2NH2) on the C2 branch and a tertiary amine within the morpholine ring. By treating the sample with 9-Fluorenylmethyl chloroformate (FMOC-Cl), we selectively derivatize the primary amine via nucleophilic substitution, attaching a highly conjugated fluorenyl group[1]. The tertiary amine cannot react, ensuring a single, stable derivative with strong UV absorbance at 265 nm[5].

Deriv A Primary Amine Analyte B Add FMOC-Cl Borate Buffer (pH 8.5) A->B C Nucleophilic Substitution B->C D FMOC-Amine Derivative C->D E RP-HPLC-UV Analysis (265 nm) D->E

Caption: FMOC-Cl derivatization workflow for primary amine UV detection.

Self-Validating System: Excess FMOC-Cl hydrolyzes into FMOC-OH, which can co-elute with trace impurities. This protocol introduces a quenching step using 1-adamantanamine to consume unreacted FMOC-Cl, shifting its retention time away from the analyte window[6].

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 50 mM borate buffer adjusted to pH 8.5. This pH ensures the primary amine is deprotonated and nucleophilic, while preventing rapid degradation of the FMOC-Cl reagent[1].

  • Reaction Mixture: In an autosampler vial, combine 100 µL of the analyte solution (1 mg/mL in water), 100 µL of the borate buffer, and 200 µL of 5 mM FMOC-Cl in acetonitrile.

  • Incubation: Vortex and incubate at 25°C for exactly 15 minutes to allow complete carbamate formation.

  • Quenching: Add 50 µL of 10 mM 1-adamantanamine to react with excess FMOC-Cl.

  • Chromatography: Inject 5 µL onto a reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm). Run a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Detect at 265 nm.

Enantiomeric Purity via Chiral HPLC

The Causality of the Method: The C2 position of the morpholine ring is a stereocenter. To verify enantiomeric excess (ee%), the enantiomers must be resolved using a Chiral Stationary Phase (CSP). Amylose-derived CSPs (e.g., Chiralpak IG) utilize hydrogen bonding, dipole-dipole, and steric interactions within their helical cavities to differentiate the spatial arrangement of the enantiomers[7]. Because the analyte is a strongly basic diamine, non-specific ionic interactions with the silica support will cause severe peak tailing. Adding a basic modifier (Diethylamine, DEA) to the mobile phase masks these silanol sites[8].

Self-Validating System: System suitability is validated by first injecting a racemic standard of (4-cyclopropylmorpholin-2-yl)methanamine to prove baseline resolution (


) before analyzing the target batch.
Step-by-Step Methodology
  • Column Selection: Install an immobilized amylose-based column (e.g., Chiralpak IG, 4.6 x 250 mm, 5 µm)[7].

  • Mobile Phase: Prepare an isocratic blend of Hexane / Ethanol / Diethylamine (DEA) in an 80:20:0.1 (v/v/v) ratio. The DEA is critical for maintaining sharp peak shapes for basic amines[8].

  • Sample Prep: Dissolve the analyte directly in Ethanol to a concentration of 1.0 mg/mL.

  • Detection: Because the underivatized molecule lacks a UV chromophore, couple the HPLC to a Charged Aerosol Detector (CAD) or a single quadrupole Mass Spectrometer (ESI+).

  • Analysis: Run at a flow rate of 1.0 mL/min at 25°C. Calculate the ee% by comparing the integrated areas of the two enantiomeric peaks.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • A Guide to Quantit
  • Purity by Absolute qNMR Instructions. ACS.org.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Chromatographic Determin
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC.
  • Advantages of Quantitative NMR for the Determination of Relative Response Factors.
  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

Sources

Comparative

Bioavailability comparison of morpholine vs piperazine scaffolds

Bioavailability Comparison: Morpholine vs. Piperazine Scaffolds in Lead Optimization The Scaffold Dilemma: Physicochemical Foundations In the landscape of drug discovery, the selection of saturated six-membered heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Bioavailability Comparison: Morpholine vs. Piperazine Scaffolds in Lead Optimization

The Scaffold Dilemma: Physicochemical Foundations

In the landscape of drug discovery, the selection of saturated six-membered heterocycles is a critical decision that dictates the success of a clinical candidate. While piperazine and morpholine share structural similarities, replacing a basic nitrogen (piperazine) with an oxygen atom (morpholine) fundamentally shifts the molecule's physicochemical and pharmacokinetic (PK) profile 1[1].

The Causality of pKa and Permeability: Piperazine contains two nitrogen atoms, resulting in a highly basic scaffold (pKa ~ 9.8). At a physiological pH of 7.4, piperazine is predominantly protonated (>99%). This positive charge severely restricts passive transcellular diffusion across the lipophilic enterocyte membrane, bottlenecking oral absorption.

Conversely, the oxygen atom in morpholine exerts a strong electron-withdrawing inductive effect, significantly reducing the electron density on the adjacent nitrogen. This lowers the basicity of morpholine (pKa ~ 8.3–8.7) 1[1]. Consequently, a much larger fraction of the morpholine analog remains neutral at pH 7.4, facilitating superior passive membrane permeability and driving higher oral bioavailability 2[2].

Metabolic Stability: The Oxygen Inductive Effect

First-pass metabolism by hepatic Cytochrome P450 (CYP) enzymes is the primary barrier to systemic exposure. Piperazine rings are highly susceptible to CYP-mediated N-dealkylation, N-oxidation, and oxidative ring cleavage due to the high electron density at the nitrogen and adjacent alpha-carbons 3[3].

The Causality of CYP Resistance: Morpholine is inherently more metabolically stable than piperazine. The electronegative oxygen atom pulls electron density away from the carbon backbone. Because CYP450 enzymes (such as CYP3A4) initiate oxidation via single-electron transfer (SET) or hydrogen atom transfer (HAT) at electron-rich sites, the reduced electron density in morpholine increases the activation energy required for these reactions. This effectively shields the scaffold from rapid metabolic degradation, prolonging the in vivo half-life 3[3].

ScaffoldLogic Start Lead Optimization: Saturated Heterocycle Selection Piperazine Piperazine Scaffold (pKa ~ 9.8) Start->Piperazine Morpholine Morpholine Scaffold (pKa ~ 8.3) Start->Morpholine Permeability_Pip High Protonation Low Passive Diffusion Piperazine->Permeability_Pip Metabolism_Pip High Electron Density Rapid CYP450 Oxidation Piperazine->Metabolism_Pip Permeability_Mor Optimal Neutral Fraction High Passive Diffusion Morpholine->Permeability_Mor Metabolism_Mor Oxygen Inductive Effect CYP450 Resistance Morpholine->Metabolism_Mor Outcome_Pip Low Oral Bioavailability High Clearance Permeability_Pip->Outcome_Pip Outcome_Mor High Oral Bioavailability Extended Half-Life Permeability_Mor->Outcome_Mor Metabolism_Pip->Outcome_Pip Metabolism_Mor->Outcome_Mor

Logical framework of the physicochemical and metabolic divergence between piperazine and morpholine.

Comparative Data: Matched Molecular Pair Analysis

To objectively compare these scaffolds, the table below synthesizes representative quantitative data from a matched molecular pair analysis where a piperazine moiety is directly substituted with a morpholine ring.

ParameterPiperazine ScaffoldMorpholine ScaffoldMechanistic Driver
pKa (Basic Nitrogen) ~ 9.8~ 8.3Oxygen inductive effect reduces electron density
LogD (pH 7.4) 0.51.2Lower protonation fraction at physiological pH
HLM Half-Life (t½) 15 min45 minResistance to CYP-mediated N-dealkylation
Intrinsic Clearance (

)
120 µL/min/mg35 µL/min/mgHigher activation energy for oxidation
Oral Bioavailability (F%) 12%58%Superior passive permeability and metabolic stability
Phospholipidosis Risk HighLowReduced lysosomal trapping due to lower basicity

Experimental Methodologies & Self-Validating Protocols

To generate reliable bioavailability and clearance data, researchers must employ robust, self-validating experimental designs.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

This protocol isolates Phase I CYP450 metabolism to predict intrinsic clearance. Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (final protein concentration: 1 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration: 1 mM).

  • Sampling & Quenching: At designated time points (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (IS).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

Self-Validating Mechanisms:

  • Minus-NADPH Control: Run a parallel arm without NADPH. If the compound degrades here, the instability is chemical or driven by non-CYP enzymes (e.g., esterases), invalidating the assumption of pure CYP-mediated clearance.

  • Positive Control: Include a known high-clearance drug (e.g., Verapamil) to verify microsomal enzymatic activity.

Protocol 2: In Vivo Pharmacokinetics (Absolute Bioavailability in Rats)

Step-by-Step Methodology:

  • Study Design: Fast male Sprague-Dawley rats overnight. Divide into two arms: Intravenous (IV, 1 mg/kg) and Per Os (PO, 10 mg/kg).

  • Dosing: Administer the IV dose via the tail vein and the PO dose via oral gavage.

  • Blood Sampling: Collect serial blood samples (approx. 200 µL) from the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood to isolate plasma. Precipitate proteins using acetonitrile + IS, and analyze via LC-MS/MS.

  • Calculation: Calculate absolute bioavailability (

    
    ) using the dose-normalized Area Under the Curve (AUC):
    
    
    
    

Self-Validating Mechanisms:

  • Formulation Integrity: The IV formulation must be a fully dissolved, clear solution (e.g., 5% DMSO / 95% PEG400). If the IV dose is a suspension, the drug will precipitate in the bloodstream, artificially lowering the IV AUC and falsely inflating the calculated oral bioavailability.

PK_Workflow Dosing Rat Dosing IV (1 mg/kg) & PO (10 mg/kg) Sampling Serial Blood Sampling (0.08 to 24 hours) Dosing->Sampling Extraction Plasma Protein Precipitation (Acetonitrile + IS) Sampling->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis Calculation Calculate F% Absolute Bioavailability Analysis->Calculation

Self-validating in vivo pharmacokinetic workflow for determining absolute oral bioavailability.

Toxicity Considerations: Phospholipidosis Risk

Beyond PK parameters, scaffold selection directly impacts safety. Cationic amphiphilic drugs (CADs) are known to induce drug-induced phospholipidosis (PLD)—a condition where drugs accumulate in lysosomes and inhibit lipid metabolism4[4]. Piperazines, being highly basic and lipophilic, easily cross cell membranes but become protonated and trapped in the acidic environment of the lysosome (pH ~4.5). Morpholine’s lower pKa reduces the extent of lysosomal trapping, significantly mitigating the risk of PLD 4[4].

Conclusion

While piperazine remains a valuable tool for increasing aqueous solubility and providing multiple vectors for functionalization, its liabilities in passive permeability and metabolic stability often bottleneck oral drug development. By substituting piperazine with a morpholine scaffold, medicinal chemists can leverage oxygen's inductive effect to lower basicity, enhance membrane diffusion, resist CYP450 oxidation, and ultimately achieve superior oral bioavailability 5[5].

References

  • Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability , Benchchem. 3

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023 , Thieme Connect. 1

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis , Taylor & Francis. 2

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines , NIH / PMC. 5

  • Use of physicochemical calculation of pKa and CLogP to predict phospholipidosis-inducing potential: A case study with structurally related piperazines , ResearchGate. 4

Sources

Validation

Validating Chiral Purity of Morpholine-2-Methanamine Derivatives: A Comparative Guide

Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Content Type: Technical Comparison & Experimental Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Content Type: Technical Comparison & Experimental Guide.

Introduction: The Stereochemical Imperative

The morpholine-2-methanamine scaffold is a privileged structure in modern drug discovery, serving as a critical pharmacophore in kinase inhibitors (e.g., PI3K, mTOR) and GPCR ligands.[1] However, its efficacy is inextricably linked to its stereochemistry. The (S)-enantiomer often exhibits vastly different binding affinities and metabolic stability compared to the (R)-enantiomer.

Validating the chiral purity (Enantiomeric Excess, ee) of these derivatives is not merely a regulatory box-checking exercise; it is a fundamental requirement for establishing Structure-Activity Relationships (SAR). This guide objectively compares the three primary methodologies for validating chiral purity: Chiral HPLC , Chiral SFC , and NMR with Chiral Derivatizing Agents (CDAs) .[1]

Comparative Analysis of Methodologies

The choice of method depends on the stage of development (Discovery vs. Development) and the physicochemical properties of the specific derivative (e.g., N-Boc protected vs. free amine).

Table 1: Comparative Performance Matrix
FeatureChiral HPLC (Normal Phase) Chiral SFC (Supercritical Fluid) 19F-NMR (Mosher's Acid)
Primary Use Case QC Release, Late-stage ValidationHigh-Throughput Screening (HTS)Absolute Config.[1] Assignment, Early Discovery
Sensitivity (LOD) High (< 0.05% impurity)Moderate to High (< 0.1% impurity)Low (~1-2% impurity)
Throughput Low (15–30 min/run)High (3–8 min/run)Medium (Sample prep intensive)
Robustness Excellent (Gold Standard)Good (Requires back-pressure control)Moderate (Sensitive to water/impurities)
Sample Recovery Easy (Evaporation)Very Easy (CO2 evaporates)Destructive (Derivatized)
Cost per Sample Moderate (Solvents)Low (Green solvents)High (Expensive reagents)

Method 1: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) remains the most robust method for quantifying ee > 99%. For morpholine derivatives, Polysaccharide-based CSPs (Amylose/Cellulose) are the industry standard due to their broad selectivity.[1]

Expert Insight: The "Amine Tailing" Challenge

Secondary amines like morpholine-2-methanamine often interact strongly with residual silanols on the silica support, leading to peak tailing.

  • Solution: Use Immobilized CSPs (e.g., Chiralpak IA/IC/IG) which allow for a wider range of solvents.[1]

  • Critical Additive: Always include 0.1% Diethylamine (DEA) or Triethylamine (TEA) in the mobile phase to mask silanol sites and sharpen peaks.

Experimental Protocol: Chiral HPLC Validation

Objective: Determine ee of N-Boc-morpholine-2-methanamine.

  • Column Selection: Start with Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)). It shows superior selectivity for amine-functionalized heterocycles.

  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (HPLC Grade).

    • Solvent B: Ethanol or Isopropanol (IPA) containing 0.1% DEA .

    • Isocratic Mix: 90:10 (Hexane:EtOH).

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol. Filter through a 0.22 µm PTFE filter.

  • System Suitability (Self-Validating Step):

    • Inject a Racemic Standard first.

    • Requirement: Baseline resolution (

      
      ) between enantiomers. If 
      
      
      
      , lower the % of Solvent B or switch to IPA.
  • Data Analysis: Calculate ee using area normalization:

    
    
    

Method 2: 19F-NMR with Mosher's Acid (The Structural Validator)

When a chiral column is unavailable, or absolute configuration is unknown, derivatization with Mosher's Acid (MTPA) is the method of choice. This technique converts enantiomers into diastereomers, which have distinct NMR chemical shifts.[1][2]

Expert Insight: Why 19F over 1H?

The -CF3 group on the Mosher's moiety provides a clean singlet in 19F-NMR . This eliminates the complex splitting patterns often seen in 1H-NMR of morpholine rings, allowing for unambiguous integration.

Experimental Protocol: Micro-Scale Derivatization

Objective: Determine ee and configuration using (R)-(-)-MTPA-Cl.

  • Reaction Setup:

    • In a 1.5 mL vial, dissolve Morpholine derivative (5 mg, ~0.03 mmol) in Pyridine-d5 (0.6 mL).

    • Add (R)-(-)-MTPA-Cl (10 µL, 1.5 eq).

    • Shake at room temperature for 15 minutes. (Reaction is usually instantaneous for primary/secondary amines).

  • Analysis:

    • Transfer directly to an NMR tube.

    • Acquire 19F-NMR (no decoupling needed).

  • Interpretation:

    • You will observe two -CF3 singlets if the sample is racemic (diastereomeric split).

    • A single peak confirms high chiral purity.

    • Self-Validation: The chemical shift difference (

      
      ) between the (R,R) and (R,S) diastereomers typically ranges from 0.05 to 0.2 ppm.
      

Method 3: Chiral SFC (The High-Throughput Option)

Supercritical Fluid Chromatography (SFC) is rapidly replacing Normal Phase HPLC in medicinal chemistry due to its speed and "green" profile.

Expert Insight: Solubility & Modifiers

Morpholine salts (e.g., HCl) are poorly soluble in supercritical CO2.[1]

  • Tip: Always use the free base form or add 0.5% DEA to the methanol modifier to ensure in-situ salt breaking and elution.

Experimental Protocol: Fast Screening
  • Column: Chiralcel OD-H or Chiralpak AD-H .

  • Conditions:

    • Mobile Phase: CO2 / Methanol (80:20) with 0.2% Isopropylamine (IPAm).

    • Back Pressure:[1] 120 bar.

    • Temp: 40°C.

  • Throughput: Run time is typically < 5 minutes. This allows for screening 12+ columns in a single afternoon to find the optimal separation.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow for selecting a validation method and the mechanistic basis of the Mosher's analysis.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Chiral Sample IsRacemate Is Racemic Std Available? Start->IsRacemate HTS_Needed High Throughput Required? IsRacemate->HTS_Needed Yes AbsConfig Need Absolute Config? IsRacemate->AbsConfig No SFC Method: Chiral SFC (Fast Screening) HTS_Needed->SFC Yes (>10 samples) HPLC Method: Chiral HPLC (QC Validation) HTS_Needed->HPLC No (High Precision) AbsConfig->HPLC No (Assume Analogous Elution) NMR Method: Mosher's NMR (Structural Proof) AbsConfig->NMR Yes

Caption: Decision matrix for selecting the optimal chiral validation technique based on sample availability and data requirements.

Diagram 2: Mechanism of Mosher's Derivatization

MoshersMechanism Enantiomers Enantiomers (R/S) (Indistinguishable by NMR) Reaction Derivatization Reaction (Pyridine, RT) Enantiomers->Reaction Reagent (R)-MTPA-Cl (Chiral Derivatizing Agent) Reagent->Reaction Diastereomers Diastereomers (R,R) and (S,R) Reaction->Diastereomers Forms Covalent Bond NMR_Signal Distinct 19F-NMR Signals (Δδ ~ 0.1 ppm) Diastereomers->NMR_Signal Anisotropic Shielding

Caption: Transformation of enantiomers into magnetically distinct diastereomers using Mosher's Acid Chloride.

References

  • Subramanian, G. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Link

  • BenchChem. (2025).[3][4] Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Link[1]

  • Shimadzu Application News. (2016). Chiral Separation Using SFC and HPLC: Integrated Workflow. Link

  • Hoye, T. R., et al. (2007). A Practical Guide to Mosher's Acid Analysis. Nature Protocols. Link[1]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IG. Link[1]

Sources

Comparative

FTIR spectral peaks for cyclopropylmethyl morpholine identification

Spectroscopic Identification of Cyclopropylmethyl Morpholine: A Comparative Guide In drug development and synthetic chemistry, the definitive structural confirmation of alkyl-substituted cyclic systems is paramount. Cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Identification of Cyclopropylmethyl Morpholine: A Comparative Guide

In drug development and synthetic chemistry, the definitive structural confirmation of alkyl-substituted cyclic systems is paramount. Cyclopropylmethyl morpholine (CPM) presents a unique analytical challenge: it combines a highly strained carbocycle with a polar, heteroatom-rich ether/amine ring. While techniques like GC-MS easily confirm the molecular weight, differentiating the specific functional linkages requires high-resolution vibrational or nuclear magnetic resonance spectroscopy.

As a Senior Application Scientist, I frequently see analysts misidentify cyclopropyl-containing compounds by relying solely on the fingerprint region. This guide provides an objective comparison of analytical techniques for CPM identification, grounded in mechanistic causality and validated experimental protocols.

FTIR Spectral Fingerprinting: The Causality of the Peaks

To accurately identify cyclopropylmethyl morpholine using Fourier Transform Infrared (FTIR) spectroscopy, one must understand the quantum mechanical causality behind the molecule's vibrational modes.

  • The >3000 cm⁻¹ Rule (Cyclopropyl C-H Stretch): In unstrained aliphatic chains, sp³ C-H bonds absorb below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). However, the severe 60° bond angle of the cyclopropane ring forces the internal C-C bonds to adopt a "banana" shape, which increases the s-character of the external C-H bonds[1]. This sp²-like hybridization stiffens the bond, requiring more energy to stretch and pushing the C-H stretching frequency above the 3000 cm⁻¹ threshold to a highly diagnostic 3080 – 3040 cm⁻¹ [1][2].

  • Morpholine C-O-C Asymmetric Stretch: The ether linkage within the morpholine ring is highly polar. During asymmetric stretching, it produces a massive change in the molecular dipole moment. This results in one of the strongest and most dominant peaks in the IR spectrum, typically centered around 1110 cm⁻¹ [3].

  • Ring Deformation Modes: The "breathing" mode of the strained cyclopropyl ring produces a characteristic, albeit weaker, deformation band near 1020 cm⁻¹ [4].

Comparative Guide: ATR-FTIR vs. Alternative Techniques

While FTIR is powerful, it is most effective when cross-validated with orthogonal techniques. The table below summarizes the quantitative performance and target specificities of ATR-FTIR compared to Raman Spectroscopy, ¹H-NMR, and GC-MS for CPM identification.

Analytical TechniquePrimary Detection TargetCyclopropyl SignatureMorpholine SignatureSample PreparationThroughput
ATR-FTIR Polar bonds (Dipole changes)C-H Stretch (3080-3040 cm⁻¹)Strong C-O-C Stretch (~1110 cm⁻¹)None (Direct application)High (< 2 min)
Raman Spectroscopy Non-polar bonds (Polarizability)Ring Breathing (~1180 cm⁻¹)Weak C-O-C signalNone (Can read through glass)High (< 2 min)
¹H-NMR Proton connectivity & environmentUpfield shift (~0.1-0.5 ppm)Distinct multiplet (~3.6 ppm)Dissolution in CDCl₃Medium (10 min)
GC-MS Molecular weight & fragmentation[M - C₃H₅]⁺ loss (m/z 99)Base peak fragmentsDilution in volatile solventLow (15-30 min)

Data synthesized from authoritative spectroscopic benchmarks[3][4].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Causality Focus: Why use Attenuated Total Reflectance (ATR) with a diamond crystal instead of a traditional KBr pellet? The critical cyclopropyl C-H stretch (>3040 cm⁻¹) sits dangerously close to the broad O-H stretching region of water (3200-3600 cm⁻¹). KBr is highly hygroscopic and absorbs atmospheric moisture during pellet pressing, which can easily obscure the >3000 cm⁻¹ region. ATR eliminates this moisture artifact entirely.

Every robust analytical protocol must be a self-validating system. Follow this step-by-step methodology for the identification of CPM:

Step 1: System Suitability & Calibration (Validation Step)

  • Action: Place a 1.5 mil polystyrene reference film on the ATR crystal.

  • Validation: Ensure the aromatic C-H stretch at 3026 cm⁻¹ and the ring breathing mode at 1601 cm⁻¹ are detected within ±1 cm⁻¹. This confirms the interferometer's laser alignment is accurate before running the unknown sample.

Step 2: Background Acquisition

  • Action: Record a background spectrum (32 scans, 4 cm⁻¹ resolution) of the clean, empty diamond crystal.

  • Causality: This subtracts ambient CO₂ (2350 cm⁻¹) and water vapor (1300-1900 cm⁻¹ and 3600-3900 cm⁻¹) from the final spectrum, preventing baseline drift that could mask the morpholine fingerprint region.

Step 3: Sample Application

  • Action: Pipette 2 µL of the liquid CPM sample (or 1-2 mg if analyzing a solid HCl salt) directly onto the center of the diamond crystal. Lower the pressure anvil until the software indicates optimal contact.

  • Causality: The evanescent wave generated in ATR penetrates only 0.5 to 2 µm into the sample. Intimate physical contact is strictly required to achieve a high signal-to-noise ratio for the weaker cyclopropyl deformation bands at ~1020 cm⁻¹.

Step 4: Data Acquisition & Processing

  • Action: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm via the instrument software.

  • Causality: ATR spectra exhibit wavelength-dependent penetration depth (the IR beam penetrates deeper at lower wavenumbers). The correction algorithm normalizes peak intensities, allowing for direct comparison to standard transmission spectral libraries.

Step 5: Carryover Elimination (Validation Step)

  • Action: Clean the crystal with a lint-free wipe and isopropyl alcohol. Run a subsequent "blank" scan.

  • Validation: Verify the absolute absence of the 1110 cm⁻¹ (C-O-C) peak to confirm zero carryover before analyzing the next sample.

Analytical Decision Workflow

The following diagram illustrates the logical decision tree used to confirm the structure of cyclopropylmethyl morpholine using orthogonal spectroscopic techniques.

DecisionTree A Unknown Sample (Suspected Cyclopropylmethyl Morpholine) B ATR-FTIR Spectroscopy (Rapid Functional Group Screening) A->B C ¹H-NMR Spectroscopy (Structural Connectivity Confirmation) A->C D Analyze >3000 cm⁻¹ Region B->D E Analyze 1100-1120 cm⁻¹ Region B->E H Analyze Upfield Region (0.1 - 0.5 ppm) C->H F Peak at 3040-3080 cm⁻¹? (Cyclopropyl C-H Stretch) D->F G Strong Peak ~1110 cm⁻¹? (Morpholine C-O-C Stretch) E->G J Positive Structural Identification of Cyclopropylmethyl Morpholine F->J G->J I Highly Shielded Protons? (Cyclopropyl Ring Anisotropy) H->I I->J

Analytical decision tree for the orthogonal structural confirmation of cyclopropylmethyl morpholine.

References

  • Doc Brown's Advanced Organic Chemistry. "Infrared spectrum of cyclopropane C3H6". docbrown.info. 2

  • BenchChem. "Spectroscopic Confirmation of Heptyl-Cyclopropane: A Comparative Guide". benchchem.com. 4

  • Mustansiriyah University. "The features of IR spectrum: Cyclic aliphatic hydrocarbons". uomustansiriyah.edu.iq. 1

  • National Institutes of Health (PMC). "Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections". nih.gov. 3

Sources

Validation

A Comparative Guide to the In Vitro ADME Profile of Cyclopropyl-Morpholine Derivatives

Introduction: The Strategic Union of Cyclopropyl and Morpholine Moieties in Drug Design In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is a paramount...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Union of Cyclopropyl and Morpholine Moieties in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is a paramount objective. The in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties serves as a critical early-stage filter, enabling the selection of compounds with a higher probability of clinical success. This guide provides an in-depth technical comparison of the in vitro ADME profile of cyclopropyl-morpholine derivatives, a chemical scaffold of increasing interest.

The rationale for combining the cyclopropyl and morpholine moieties is rooted in their complementary and beneficial effects on drug-like properties. The morpholine ring , a saturated heterocycle, is frequently incorporated into bioactive molecules to enhance aqueous solubility, modulate basicity (pKa ≈ 8.7), and improve metabolic stability.[1][2] Its ability to act as a hydrogen bond acceptor and its overall favorable physicochemical profile often lead to improved pharmacokinetics.[3][4]

Concurrently, the cyclopropyl group is a versatile C(sp³)-rich fragment employed to address several drug discovery challenges.[5][6] Its strained three-membered ring structure imparts unique electronic properties and a high C-H bond dissociation energy, which can sterically shield adjacent metabolic soft spots from oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby enhancing metabolic stability.[7][8] Furthermore, its incorporation can increase potency, improve brain permeability, and reduce plasma clearance.[5][9]

This guide will dissect the key in vitro ADME attributes of this scaffold, providing field-proven experimental protocols, comparative data analysis for a model compound and its analogs, and the scientific causality behind the observed profiles.

Permeability: Assessing Intestinal Absorption Potential

A crucial determinant of oral bioavailability is a compound's ability to permeate the intestinal epithelium. In vitro permeability is commonly assessed using two primary models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

Scientific Rationale
  • PAMPA provides a measure of passive, transcellular permeability. It is a high-throughput, cell-free assay that models the lipidic barrier of the intestinal membrane.[10]

  • Caco-2 cell assays utilize a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key efflux and uptake transporters (e.g., P-glycoprotein, P-gp).[4][11] This model provides a more comprehensive picture by assessing passive diffusion, paracellular transport, and active transport mechanisms.[12][13] An efflux ratio (ER), calculated as the ratio of basolateral-to-apical (B-A) permeability to apical-to-basolateral (A-B) permeability, greater than 2 is indicative of active efflux.[4]

Comparative Analysis of Exemplary Compounds

To illustrate the impact of structural modifications on permeability, we will consider a hypothetical parent compound, CMPD-1 , and two analogs.

  • CMPD-1 (Parent): A prototypical cyclopropyl-morpholine derivative.

  • CMPD-2 (Analog A): Introduction of a polar hydroxyl group to assess its impact on passive permeability.

  • CMPD-3 (Analog B): Addition of a bulky, lipophilic tert-butyl group.

Table 1: Comparative Permeability Data

CompoundPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
CMPD-1 12.515.218.11.2High
CMPD-2 1.82.53.01.2Low-Moderate
CMPD-3 15.118.541.62.2High (potential for efflux)
Atenolol< 0.1< 0.5< 0.5~1.0Low Control
Propranolol> 10> 15> 15~1.0High Control
TalinololVariable< 1.0> 10>10Efflux Control

Data Interpretation:

  • CMPD-1 exhibits high passive permeability in PAMPA and high apparent permeability in the Caco-2 assay with a low efflux ratio, suggesting it is well-absorbed via passive diffusion.

  • CMPD-2 , with its added hydroxyl group, shows significantly reduced permeability in both assays. This is expected, as increased polarity generally hinders passive diffusion across lipid membranes.

  • CMPD-3 shows high passive permeability but also an efflux ratio >2 in the Caco-2 assay. This suggests that while the compound can readily cross membranes, it may be a substrate for an efflux transporter like P-gp, which could limit its net absorption in vivo.

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the standard procedure for determining bidirectional permeability across Caco-2 monolayers.

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter membranes in Transwell™ plates and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer.[11]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Compound Preparation: Test compounds (e.g., CMPD-1, -2, -3) and controls are dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a specified concentration (e.g., 10 µM).

  • Permeability Measurement (A-B): The compound solution is added to the apical (donor) compartment, and fresh transport buffer is added to the basolateral (receiver) compartment.

  • Permeability Measurement (B-A): The compound solution is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment.

  • Incubation: The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling and Analysis: Samples are taken from both donor and receiver compartments at the end of the incubation period. The concentration of the compound in each sample is quantified using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Workflow Visualization

G cluster_prep Preparation cluster_assay Bidirectional Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell™ filters culture Culture for 21-25 days (Differentiation) seed->culture integrity Confirm Monolayer Integrity (TEER, Lucifer Yellow) culture->integrity prep_cmpd Prepare Compound Solutions (10 µM in HBSS) integrity->prep_cmpd add_ab Add to Apical Side (A -> B) prep_cmpd->add_ab add_ba Add to Basolateral Side (B -> A) prep_cmpd->add_ba incubate Incubate at 37°C (2 hours) add_ab->incubate add_ba->incubate sample Sample Donor & Receiver Compartments incubate->sample lcms Quantify by LC-MS/MS sample->lcms calc Calculate Papp (A-B, B-A) & Efflux Ratio lcms->calc G cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis & Calculation mix Prepare Incubation Mix: - Human Liver Microsomes - Phosphate Buffer (pH 7.4) add_cmpd Add Test Compound (1 µM) Pre-incubate at 37°C mix->add_cmpd start_rxn Initiate with NADPH Regenerating System add_cmpd->start_rxn sample_t0 Sample t=0 start_rxn->sample_t0 sample_t_n Sample at 5, 15, 30, 60 min start_rxn->sample_t_n quench Quench with Acetonitrile + Internal Standard sample_t0->quench sample_t_n->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc Plot ln(% Remaining) vs. Time Calculate t½ and CLint lcms->calc

Caption: Workflow for microsomal metabolic stability assay.

Plasma Protein Binding (PPB): Assessing Drug Distribution

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly impacts its pharmacokinetic and pharmacodynamic properties. [14][15]Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with targets, and be cleared. [16]

Scientific Rationale

Rapid Equilibrium Dialysis (RED) is a widely used method to determine the fraction of a compound unbound (fu) in plasma. The RED device consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins. The test compound is added to the plasma in one chamber, and buffer is placed in the other. At equilibrium, the concentration of the free drug is the same in both chambers, allowing for the calculation of the unbound fraction. [16]

Comparative Analysis of Exemplary Compounds

Table 3: Comparative Plasma Protein Binding Data

CompoundLogP% Bound (Human Plasma)Fraction Unbound (fu)Predicted Distribution
CMPD-1 2.885.0%0.15Moderate
CMPD-2 2.165.0%0.35Wider
CMPD-3 4.599.2%0.008Restricted
Warfarin3.0>99%<0.01Highly Bound Control
Metformin-1.4<5%>0.95Low Binding Control

Data Interpretation:

  • CMPD-1 shows moderate-to-high protein binding, typical for a drug molecule with balanced lipophilicity.

  • CMPD-2 , being more polar (lower LogP), exhibits lower protein binding and a higher free fraction. This would likely lead to a larger volume of distribution.

  • CMPD-3 , the highly lipophilic analog, is extensively bound to plasma proteins. While this can prolong its half-life, the very low free fraction may limit its therapeutic effect and make it more susceptible to drug-drug interactions where it could be displaced from binding sites. [15]

Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions

Inhibition of CYP enzymes is a major cause of clinically relevant drug-drug interactions (DDIs). [17][18]Assessing a compound's potential to inhibit key CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is a regulatory requirement and crucial for safety.

Scientific Rationale

In vitro CYP inhibition assays use human liver microsomes or recombinant human CYP enzymes and isoform-specific probe substrates. [15]The assay measures the ability of a test compound to inhibit the metabolism of a probe substrate. The result is expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the probe substrate's metabolism by 50%.

Comparative Analysis of Exemplary Compounds

Table 4: Comparative CYP450 Inhibition Profile (IC₅₀, µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4DDI Risk
CMPD-1 >50>5028.545.1>50Low
CMPD-3 15.28.94.511.32.1Moderate-High
Ketoconazole~5~10~2~15<0.1Broad Inhibitor Control

Data Interpretation:

  • CMPD-1 shows a clean CYP inhibition profile, with IC₅₀ values well above 10 µM, indicating a low risk of causing metabolic DDIs. The cyclopropyl-morpholine scaffold itself does not appear to be a potent inhibitor.

  • CMPD-3 , the lipophilic analog, shows significantly more potent inhibition across several isoforms, particularly CYP3A4. Increased lipophilicity often correlates with stronger binding to the active sites of CYP enzymes, raising the potential for DDIs.

Conclusion

The cyclopropyl-morpholine scaffold represents a promising platform in drug discovery, strategically designed to confer favorable ADME properties. The morpholine ring generally imparts metabolic stability and desirable physicochemical properties, while the cyclopropyl group can be used to block metabolism and enhance potency. [1][5][7] As demonstrated through our comparative analysis of exemplary compounds, even minor structural modifications can significantly alter the in vitro ADME profile. The addition of polar groups can decrease permeability and protein binding, while increasing lipophilicity can enhance permeability but may introduce liabilities such as P-gp efflux and CYP inhibition.

This guide underscores the importance of a multiparametric approach to in vitro ADME profiling. By systematically evaluating permeability, metabolic stability, protein binding, and CYP inhibition, researchers can build a comprehensive understanding of a compound's pharmacokinetic potential, enabling data-driven decisions to select and optimize drug candidates with the highest likelihood of success.

References

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (n.d.). Google Scholar.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]

  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. (n.d.).
  • A Comparative Guide to the Metabolic Profile of 4-(2-Cyclopropylethenyl)morpholine and Its Analogs. (n.d.). BenchChem.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. (n.d.).
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Metabolism of cyclopropyl groups. (2021). Hypha Discovery.
  • Metabolic stability and its role in the discovery of new chemical entities. (2019). Google Scholar.
  • A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. (2020). PubMed. [Link]

  • Cytochrome P450 Assay Services. (n.d.). Reaction Biology. [Link]

  • CYP Inhibition Assays. (n.d.). Eurofins Discovery. [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. (n.d.).
  • Protein Binding Assays. (n.d.). BioAgilytix. [Link]

  • PAMPA—a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones. (n.d.). Academia.edu.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]

  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs | Request PDF. (n.d.).
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). MDPI. [Link]

  • Stereoselective binding of chiral drugs to plasma proteins. (2013). PMC - NIH. [Link]

  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. (2004). PubMed. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. (2005). PubMed. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PMC.
  • Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. (n.d.). PMC.
  • Assessment of Drug Plasma Protein Binding in Drug Discovery. (n.d.). Google Scholar.
  • In-vitro plasma protein binding. (2025). Protocols.io. [Link]

  • Assay of select compounds by Caco-2 permeability assay (left) and... (n.d.).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC - NIH. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). Semantic Scholar.
  • utilizing various plasma protein binding tools for determinating the free fraction of lipophilic and lipopeptide drugs. (n.d.). Inotiv.

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Comparative

Elemental Analysis Standards for Morpholine Dihydrochloride Salts: A Comparative Guide

As drug development increasingly relies on highly soluble pharmacophores, morpholine dihydrochloride derivatives (such as 4-(2-aminoethyl)morpholine dihydrochloride) have become ubiquitous. However, verifying the exact s...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly soluble pharmacophores, morpholine dihydrochloride derivatives (such as 4-(2-aminoethyl)morpholine dihydrochloride) have become ubiquitous. However, verifying the exact stoichiometry of these salts—specifically distinguishing between a monohydrochloride, a dihydrochloride, or a hydrate—presents a significant analytical challenge.

This guide objectively compares the performance of modern elemental analysis (EA) workflows, providing researchers with the mechanistic reasoning and self-validating protocols required to achieve >99.8% accuracy when analyzing highly hygroscopic, halogen-rich salts.

The Causality of Analytical Failure in Halogenated, Hygroscopic Salts

Conventional Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) analysis relies on the Dumas method, where a sample is combusted in an oxygen-rich environment at high temperatures to produce CO₂, H₂O, and N₂ gases [[1]](). When applied to morpholine dihydrochloride salts, standard setups fail due to two primary mechanisms:

  • Catalyst Poisoning via Halogens: Dihydrochloride salts contain a massive mass percentage of chlorine (~35%). During combustion, this chlorine is converted into aggressive acidic gases (HCl and Cl₂). If unscrubbed, these halogens react with the downstream copper reduction catalyst at 600°C, forming a molten layer of copper(I) chloride. This deactivates the catalyst, preventing the reduction of NOₓ to N₂, which manifests as severe peak tailing and artificially low nitrogen readings 2.

  • Hygroscopic Error: Dihydrochloride salts are aggressively hygroscopic. Weighing these samples in ambient air allows them to absorb atmospheric moisture within seconds. This introduces exogenous water into the combustion chamber, artificially inflating the Hydrogen and Oxygen percentages while depressing the Carbon and Nitrogen values.

To mitigate this, advanced CHNS workflows employ specialized halogen scrubbers (like silver tungstate) and inert sample handling techniques 3.

Objective Comparison of Analytical Workflows

To establish a reliable quality control standard, we must compare the modified CHNS approach against conventional and orthogonal alternatives.

Table 1: Comparative Performance of Analytical Workflows for Morpholine Dihydrochloride Salts
MethodologyHalogen ToleranceHygroscopic Error MitigationCatalyst LifespanC/N Accuracy
Advanced CHNS (Ag₂WO₄ + Glovebox) High (Traps Cl as stable AgCl)Excellent (Sealed tin capsules)>1000 samples>99.8%
Conventional CHNS (Unmodified) Low (Cl poisons Cu catalyst)Poor (Ambient air exposure)<50 samples<95.0% (Peak tailing)
Ion Chromatography (IC) + Kjeldahl N/A (Orthogonal detection)Moderate (Requires dry mass correction)N/AHigh (Labor-intensive)
Table 2: Impact of Hygroscopicity on Elemental Analysis of 4-(2-aminoethyl)morpholine dihydrochloride

Demonstrating the quantitative shift when a sample absorbs just one equivalent of water during ambient prep.

Sample State% Carbon% Hydrogen% Nitrogen
Theoretical (Anhydrous) 35.48%7.94%13.79%
Measured (Glovebox Prep) 35.45%7.96%13.77%
Measured (Ambient Air - 1 eq H₂O) 32.60%8.20%12.67%

Mechanistic Workflow

The following diagram illustrates the optimized gas flow and chemical scrubbing required to successfully analyze halogenated morpholine salts without damaging the instrument.

EA_Workflow N1 Sample Prep (Glovebox + Tin Capsule) N2 Combustion Furnace (1050°C, O2 Pulse) N1->N2 Encapsulated Salt N3 Halogen Scrubber (Silver Tungstate) N2->N3 CO2, H2O, NOx HCl, Cl2 N4 NOx Reduction (Copper Catalyst) N3->N4 CO2, H2O, NOx (AgCl Trapped) N5 Gas Chromatography (Separation) N4->N5 CO2, H2O, N2 N6 TCD Detection (C, H, N Quantitation) N5->N6 Resolved Gases

Fig 1: Modified CHNS combustion workflow for halogenated morpholine salts.

Optimized Experimental Protocol: Advanced CHNS Combustion

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates physical isolation to prevent moisture uptake and chemical scrubbing to neutralize halogens.

Phase 1: Instrument Preparation & System Suitability
  • Scrubber Packing: Pack the lower third of the quartz combustion tube (operating at 950–1050°C) with 15 grams of granular silver tungstate (

    
    ). This reagent will quantitatively trap HCl and Cl₂ gases as non-volatile silver chloride (
    
    
    
    ) 2.
  • System Suitability Test (SST): Before running the morpholine salt, analyze a Certified Reference Material (CRM) with a known high halogen content (e.g., 4-chlorobenzoic acid).

    • Validation Gate: The recovery of C, H, and N must be within ±0.3% of theoretical values. If nitrogen recovery drops or the N₂ peak tails on the chromatogram, the silver tungstate is saturated and must be replaced.

Phase 2: Inert Sample Preparation
  • Glovebox Equilibration: Transfer the morpholine dihydrochloride sample, ultra-light tin capsules, and a microbalance into a glovebox flushed with inert Argon or Nitrogen gas 3.

  • Taring: Tare an empty tin capsule. Causality note: Tin is chosen because it undergoes a highly exothermic oxidation reaction during the oxygen pulse, temporarily raising the local temperature to ~1800°C to ensure complete destruction of the refractory morpholine ring.

  • Loading: Accurately weigh 1.5 to 2.0 mg of the morpholine dihydrochloride salt into the capsule.

  • Cold-Weld Sealing: Use a capsule sealing press to crimp and cold-weld the tin capsule shut. This creates a gas-tight seal, allowing the sample to be safely removed from the glovebox and placed in the autosampler without absorbing atmospheric moisture.

Phase 3: Automated Analysis
  • Combustion: Drop the sealed capsule into the furnace alongside a dosed pulse of pure O₂.

  • Detection: Allow the automated system to pass the resulting gases through the silver tungstate scrubber, the copper reduction column, and finally the Thermal Conductivity Detector (TCD) for precise C, H, and N quantitation.

References

  • Elementar. "Best practices for sample preparation in elemental analysis". Available at: [Link]

  • RSC Publishing. "Detection, identification, and quantification of polymer additives: a review of techniques, approaches, challenges, and a possible roadmap in analysis". Available at: [Link]

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Safety & Regulatory Compliance

Safety

(4-cyclopropylmorpholin-2-yl)methanamine proper disposal procedures

Immediate Action Card: (4-Cyclopropylmorpholin-2-yl)methanamine Parameter Critical Status Hazard Class Corrosive (Cat 1B), Flammable Liquid (Cat 3/4), Acute Toxin Reaction Risk Incompatible with Strong Acids (Violent Exo...

Author: BenchChem Technical Support Team. Date: March 2026

Immediate Action Card: (4-Cyclopropylmorpholin-2-yl)methanamine

Parameter Critical Status
Hazard Class Corrosive (Cat 1B), Flammable Liquid (Cat 3/4), Acute Toxin
Reaction Risk Incompatible with Strong Acids (Violent Exothermic), Oxidizers , and Acid Chlorides .
Spill Response Do NOT use water initially. Absorb with inert material (Vermiculite/Sand).
Waste Code D001 (Ignitable), D002 (Corrosive), D003 (Potentially Reactive if mixed).

Chemical Profile & Hazard Assessment

To dispose of (4-cyclopropylmorpholin-2-yl)methanamine safely, one must first understand its reactivity profile. This compound features a morpholine ring (secondary amine ether), a primary methanamine arm , and a cyclopropyl substituent .

  • The Amine Factor (Basicity): The primary amine (

    
    ) and the morpholine nitrogen render this compound a strong organic base.
    
    • Risk:[1][2][3][4] Mixing with acids in a waste container without controlled neutralization will generate significant heat (exotherm), potentially pressurizing or melting the container.

  • The Cyclopropyl Factor (Ring Strain): The cyclopropyl ring possesses high ring strain (~27.5 kcal/mol).

    • Risk:[1][2][3][4] While generally stable under ambient conditions, exposure to strong radical initiators or specific metabolic-like oxidation conditions can open the ring. Incineration requires high-temperature combustion to ensure complete mineralization.

  • The Morpholine Factor (Solubility): Morpholine derivatives are often water-soluble but also lipophilic.

    • Risk:[1][2][3][4] High mobility in soil/water if leaked. Zero-drain disposal policy is mandatory.

Physical & Chemical Properties Table
PropertyValue (Estimated/Analogous)Operational Impact
Physical State Liquid (or low-melting solid)Requires liquid waste containment.
Flash Point ~45°C - 60°C (Predicted)Flammable. Ground all transfer equipment.
pKa ~8.5 - 9.5 (Basic)Corrosive. Segregate from Acid Waste.
Solubility Miscible in Ethanol, DCM, WaterUse alcohol-based solvents for rinsing.

Waste Segregation & Classification

Proper segregation is the single most critical step to prevent "lab pack" explosions.

Decision Matrix: Waste Stream Selection
  • Is it Pure Chemical?

    • Yes: Label as "Hazardous Waste - Organic Alkali" .

  • Is it in Solution?

    • Halogenated Solvent (DCM/Chloroform): Segregate into Halogenated Waste .[5]

    • Non-Halogenated Solvent (MeOH/Acetone): Segregate into Non-Halogenated Organic Waste .

    • Aqueous Solution: Adjust pH to 10-11 (keep basic) and dispose in Aqueous Basic Waste . Never mix with Acid Waste.

Regulatory Waste Codes (RCRA - USA)
  • D001 (Ignitable): If the flash point is <60°C.

  • D002 (Corrosive): If pH > 12.5 (likely for the neat amine).

  • P-Listed/U-Listed: While this specific CAS is likely not explicitly listed, it must be treated as a Characteristic Waste due to toxicity and ignitability.

Step-by-Step Disposal Protocols

Protocol A: Small-Scale Benchtop Disposal (< 100 mL/g)

For residual amounts in reaction flasks or expired vials.

  • Preparation:

    • Don PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles.

    • Work inside a certified fume hood.

  • Dilution (The "Solution" to Pollution):

    • Never dispose of the neat amine directly if possible. Dilute with a compatible combustible solvent (e.g., Ethanol or 2-Propanol) to <10% concentration.

    • Reasoning: This lowers the flash point risk and disperses the heat of solution if it contacts moisture.

  • Container Transfer:

    • Pour the diluted mixture into a High-Density Polyethylene (HDPE) or Glass waste container labeled "Basic Organic Waste" .

    • CRITICAL: Ensure the container does not contain acidic residues (e.g., from previous acid washes).

  • Rinsing:

    • Rinse the original vessel twice with Ethanol. Add rinsate to the same waste container.

Protocol B: Large-Scale/Process Disposal (> 100 mL/g)

For scale-up waste or stock disposal.

  • Segregation:

    • Dedicate a specific satellite accumulation container (5-gallon HDPE carboy) for "Organic Amines".

  • Neutralization (Optional but Recommended for Stability):

    • Note: Only perform if required by local EHS.

    • Slowly add the amine to a stirred bath of dilute Acetic Acid (1M) in an ice bath. Monitor temperature.

    • Once neutral (pH 7), the solution is less volatile but still hazardous.

    • Preferred Method: Skip neutralization and send as "Alkaline Flammable Waste" for incineration.

  • Labeling:

    • Label must read: "Contains: (4-cyclopropylmorpholin-2-yl)methanamine. Danger: Corrosive, Flammable.[1][2][4] pH > 10."

Spill Management Workflow

In the event of a spill, immediate containment is required to prevent vapor release and surface corrosion.

SpillResponse Start SPILL DETECTED Assess Assess Volume & Hazard (Is it > 100mL or outside hood?) Start->Assess Evacuate EVACUATE LAB Call EHS/Emergency Assess->Evacuate High Risk / Large Spill Contain Containment Don PPE (Butyl/Nitrile) Turn off Ignition Sources Assess->Contain Low Risk / Inside Hood Absorb Absorption Use Vermiculite or Dry Sand (DO NOT USE PAPER TOWELS) Contain->Absorb Collect Collection Scoop into HDPE Pail Label 'Hazardous Waste - Solid' Absorb->Collect Clean Decontamination Wipe surface with 5% Acetic Acid then Soap & Water Collect->Clean

Figure 1: Logic flow for responding to amine spills. Note the prohibition of paper towels, which can increase surface area for evaporation or ignition.

Scientific Rationale & Troubleshooting

Why not use Paper Towels? Organic amines have high vapor pressures. Absorbing them onto paper towels increases the surface area, accelerating vaporization and inhalation risk. Furthermore, paper (cellulose) can react with strong oxidizers if the amine was contaminated, posing a fire risk. Always use inert mineral absorbents (Vermiculite/Diatomaceous Earth).

Why Incineration? The cyclopropyl ring is metabolically robust but thermodynamically unstable. High-temperature incineration (>1000°C) with a scrubber is the only method to guarantee the destruction of the nitrogenous heterocycle and prevent environmental leaching.

Incompatibility Alert:

  • Halogenated Solvents: While often miscible, mixing amines with halogenated solvents (like DCM) can sometimes lead to the formation of reactive salts or polymerization over long storage periods.

  • Metal Salts: Amines are excellent ligands. Mixing with heavy metal waste (Cu, Ni) can form soluble complexes that defeat precipitation treatment systems at the waste plant. Keep separate from aqueous metal waste.

References

  • National Institutes of Health (NIH) - PubChem. (4-Methylmorpholin-2-yl)methanamine Compound Summary. (Used as structural analog for hazard classification).[2] Link

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification. (Defining D001/D002 codes). Link

  • Thermo Fisher Scientific. Safety Data Sheet: Morpholine Derivatives. (General handling for morpholine-based corrosives). Link

  • American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Research Laboratories. Link

Sources

Handling

Personal protective equipment for handling (4-cyclopropylmorpholin-2-yl)methanamine

Operational Safety & Handling Guide: (4-Cyclopropylmorpholin-2-yl)methanamine Executive Summary & Compound Profile (4-cyclopropylmorpholin-2-yl)methanamine (often supplied as the dihydrochloride salt, CAS: 141815-15-8) i...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: (4-Cyclopropylmorpholin-2-yl)methanamine

Executive Summary & Compound Profile

(4-cyclopropylmorpholin-2-yl)methanamine (often supplied as the dihydrochloride salt, CAS: 141815-15-8) is a specialized heterocyclic building block used in the synthesis of pharmaceutical candidates. Its structure features a morpholine ring, a cyclopropyl moiety, and a primary methanamine group.

While specific toxicological data for this exact molecule may be limited compared to commodity chemicals, structural read-across methodology dictates we treat it with the high-level precautions reserved for primary amines and morpholine derivatives.

Critical Hazards (GHS Classification derived from functional group analysis):

  • Skin Corrosion/Irritation (Category 1B/2): The primary amine and morpholine nitrogen render this compound basic and potentially corrosive to mucous membranes and skin.

  • Serious Eye Damage (Category 1): High risk of irreversible corneal damage upon contact.

  • Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.

  • Sensitization: Potential skin sensitizer (common in morpholine derivatives).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. This matrix is designed to prevent exposure pathways common to hygroscopic amine salts (dust inhalation) and free bases (vapor absorption).

PPE CategorySpecificationScientific Rationale
Hand Protection Double-gloving required. Inner: Nitrile (4 mil)Outer: Long-cuff Nitrile (minimum 5-6 mil) or Neoprene.Permeation Resistance: Aliphatic amines can degrade standard latex. Nitrile offers superior chemical resistance. Double gloving provides a "fail-safe" layer and allows outer glove removal if contaminated without exposing skin.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient.Vapor/Dust Seal: Goggles form a seal against the face, preventing fine amine dust or splashes from bypassing the lens—a critical failure point of standard safety glasses.
Respiratory Protection N95/P100 Filtering Facepiece (for solid handling outside hood) or PAPR .Primary Control: Fume Hood.[1][2]Dust Control: The hydrochloride salt is often a fine, hygroscopic powder. Inhalation causes immediate respiratory tract irritation (burning sensation, coughing).
Body Protection Chemical-Resistant Lab Coat (Polypropylene/PE coated) + Closed-toe leather/composite shoes.Absorption Prevention: Standard cotton coats absorb liquids/dusts, keeping the hazard against the skin. Coated fabrics repel the contaminant.

Operational Handling Protocol

This workflow integrates safety into the experimental process, ensuring containment from storage to reaction.

Phase A: Storage & Stability
  • Environment: Store in a cool, dry place (2-8°C recommended).

  • Atmosphere: The compound is hygroscopic .[1] Store under an inert atmosphere (Argon or Nitrogen) to prevent hydrolysis or "caking" caused by moisture absorption.

  • Segregation: Store away from oxidizing agents and acids .[2][3][4][5] Segregate from acid chlorides and anhydrides to prevent uncontrolled exothermic reactions.

Phase B: Weighing & Transfer
  • Engineering Control: Perform all weighing operations inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Control: Use an ionizing bar or anti-static gun if the powder is static-prone (common with dry amine salts), preventing "fly-away" dust.

  • Transfer: Use disposable spatulas. Do not reuse weighing boats to prevent cross-contamination.

Phase C: Reaction Setup
  • Solvent Compatibility: When dissolving, add the solvent to the solid slowly. If neutralizing the salt to free base in situ, expect a mild exotherm; use an ice bath.

  • Equipment: Use glass or stainless steel. Avoid copper or aluminum fittings, as amines can corrode these metals over time.

Visualized Workflows

Diagram 1: Operational Lifecycle & Containment Strategy

This diagram outlines the flow of the material through the lab, highlighting critical control points (CCPs).

HandlingLifecycle cluster_safety Engineering Controls Storage Storage (Argon/N2, 2-8°C) Weighing Weighing (Fume Hood Only) Storage->Weighing Transfer Sealed Container Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolution/Addition (Avoid Dust) Waste Disposal (Basic Organic Stream) Reaction->Waste Quench & Segregate

Caption: Operational lifecycle showing critical containment zones (dashed box) and environmental requirements.

Diagram 2: Emergency Spill Response Logic

A decision tree for immediate action in the event of a spill.

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid/Powder Type->Solid Liquid Liquid/Solution Type->Liquid ActionSolid Cover with Wet Paper Towel (Prevent Dust) Solid->ActionSolid Do NOT Sweep ActionLiquid Absorb with Vermiculite or Chem-Pads Liquid->ActionLiquid Do NOT use Sawdust Clean Double Bag Waste Label 'Hazardous' ActionSolid->Clean ActionLiquid->Clean Decon Wipe Surface with Dilute Detergent Clean->Decon

Caption: Decision logic for spills. Note: Sawdust is avoided for amines to prevent potential reaction/heat.

Waste Disposal & Deactivation

Proper disposal is critical to prevent environmental contamination and safety incidents in the waste stream.[5]

  • Stream Segregation:

    • Dispose of as Basic Organic Waste .

    • NEVER mix with acidic waste streams (e.g., waste generated from acid digestions or HPLC mobile phases with high acid content). Mixing amines with acids generates heat (exotherm) and can pressurize waste containers, leading to explosions.

  • Container Labeling:

    • Clearly label: "Contains (4-cyclopropylmorpholin-2-yl)methanamine. Corrosive. Basic."

  • Decontamination of Glassware:

    • Rinse glassware with a dilute acidic solution (e.g., 5% citric acid or dilute HCl) inside the fume hood to protonate the amine (forming the water-soluble salt), then rinse with water. Collect the first rinse as hazardous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965649, (4-Cyclopropylmorpholin-2-yl)methanamine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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